3-keto-C12-Dihydrosphingosine HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H25NO2?HCl |
|---|---|
Molecular Weight |
252 |
Appearance |
Physical solid |
Purity |
98+% |
Synonyms |
1-Hydroxy-2-amino-3-keto-dodecane HCl |
Origin of Product |
United States |
Foundational & Exploratory
3-keto-C12-dihydrosphingosine HCl biological function
Technical Whitepaper: 3-keto-C12-dihydrosphingosine HCl Subtitle: Mechanistic Utility, Enzymatic Interactions, and Analytical Applications in Sphingolipidomics
Executive Summary
This compound (3-keto-d12:0) is a synthetic, short-chain analog of 3-ketodihydrosphingosine (3-KDS), the transient intermediate in de novo sphingolipid biosynthesis. While the canonical mammalian pathway utilizes C18 backbones, this C12 variant serves as a critical metabolic probe and analytical internal standard . Its physicochemical properties—enhanced water solubility and membrane permeability compared to long-chain congeners—allow it to bypass transport bottlenecks, making it an ideal substrate for characterizing 3-ketodihydrosphingosine reductase (KDSR) kinetics and for precise quantification of endogenous sphingoid bases via LC-MS/MS.
Part 1: Chemical Identity & Physicochemical Properties
The biological utility of this compound is dictated by its structural deviation from natural sphingolipids. By truncating the aliphatic tail, the molecule retains enzyme recognition motifs while altering solubility profiles.
| Property | Specification |
| IUPAC Name | (2S)-2-amino-1-hydroxydodecan-3-one hydrochloride |
| Common Name | 3-keto-Sphinganine (d12:[1][2][3]0) HCl |
| Molecular Formula | C₁₂H₂₅NO₂[1] · HCl |
| Molecular Weight | 251.79 g/mol |
| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water (unlike C18) |
| pKa (Amine) | ~9.0 (Protonated at physiological pH) |
| Stability | Labile ketone group; susceptible to spontaneous degradation if not stored at -20°C under inert gas. |
Structural Significance: The "3-keto" motif is the defining feature. In the natural pathway, this ketone is reduced to a hydroxyl group by KDSR. The C12 chain length (dodecyl) renders the molecule sufficiently hydrophobic to partition into microsomes but hydrophilic enough for rapid cellular uptake without the need for specific transporter proteins.
Part 2: Biological Context & Mechanism[4]
To understand the utility of the C12 analog, one must ground it in the canonical de novo pathway.
The Canonical Pathway (C18 Context)
-
Step 1: Serine Palmitoyltransferase (SPT) condenses L-Serine and Palmitoyl-CoA to form 3-ketodihydrosphingosine (C18-3-KDS) .
-
Step 2: KDSR (3-ketodihydrosphingosine reductase) rapidly reduces the C3-ketone to a hydroxyl group using NADPH, yielding dihydrosphingosine (sphinganine) .[4]
-
Criticality: 3-KDS is toxic if accumulated. KDSR activity is essential to prevent the buildup of 3-keto intermediates.
The C12 Analog Mechanism
3-keto-C12-dihydrosphingosine acts as a substrate mimic for KDSR.
-
Enzyme Recognition: KDSR recognizes the 2-amino-1-hydroxy-3-one headgroup regardless of tail length (within limits).
-
Reaction:
-
Metabolic Divergence: unlike C18-sphinganine, the resulting C12-sphinganine is often a poor substrate for downstream Ceramide Synthases (CerS) in specific cell types, allowing for the isolation of the reductase step in kinetic studies.
Pathway Visualization
The following diagram illustrates the entry point of the C12 analog into the sphingolipid machinery.
Figure 1: Mechanistic entry of 3-keto-C12-dihydrosphingosine into the reduction step of sphingolipid biosynthesis.
Part 3: Applications in Research & Drug Development
Internal Standard for LC-MS/MS (Gold Standard)
The primary commercial application of 3-keto-C12-dihydrosphingosine is as an Internal Standard (IS) .
-
Challenge: Endogenous 3-KDS levels are extremely low (transient). Accurate quantification requires an IS that behaves identically during extraction but is mass-differentiated.
-
Solution: The C12 analog elutes earlier than C18-3-KDS on Reverse Phase (C18) columns due to lower hydrophobicity but ionizes with similar efficiency in ESI(+).
-
Mass Shift:
-
C18-3-KDS Precursor: m/z ~300.3
-
C12-3-KDS Precursor: m/z ~216.2
-
This distinct mass shift prevents cross-talk in MRM (Multiple Reaction Monitoring) channels.
-
KDSR Enzymatic Screening
In drug discovery, inhibitors of sphingolipid biosynthesis are high-value targets.
-
Assay Utility: Using C18-3-KDS as a substrate in in vitro assays is difficult due to its poor solubility and tendency to aggregate.
-
C12 Advantage: The C12 analog is water-soluble enough to perform solution-phase enzymatic assays without high concentrations of detergents, which might denature the enzyme.
Part 4: Experimental Protocols
Protocol A: LC-MS/MS Quantification of 3-Ketosphinganine
Objective: Quantify trace endogenous 3-KDS in cell lysates using the C12 analog as an internal standard.
Reagents:
-
IS Stock: 1 mM this compound in Methanol.
-
Extraction Solvent: Chloroform/Methanol (2:1 v/v).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid + 1mM Ammonium Formate.
Step-by-Step Workflow:
-
Cell Lysis: Pellet
cells. Resuspend in 100 µL PBS. -
IS Spike (Critical): Add 10 µL of 1 µM C12-IS working solution before extraction. This corrects for extraction efficiency losses.
-
Lipid Extraction: Add 1.5 mL Chloroform/Methanol (2:1). Vortex vigorously for 30s.
-
Phase Separation: Add 300 µL water. Centrifuge at 3000 x g for 5 min.
-
Collection: Collect the lower organic phase. Dry under Nitrogen gas at 37°C.
-
Reconstitution: Resuspend residue in 100 µL Mobile Phase B.
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Transition (Endogenous): m/z 300.3
282.3 (Water loss). -
Transition (IS - C12): m/z 216.2
198.2 (Water loss). -
Retention Time: C12 will elute ~1-2 min earlier than C18.
-
Protocol B: In Vitro KDSR Activity Assay
Objective: Measure the reduction rate of 3-keto-C12-dihydrosphingosine to determine KDSR kinetics.
Reaction Mix (100 µL final volume):
-
Buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, 0.1% Fatty Acid-Free BSA.
-
Substrate: 3-keto-C12-dihydrosphingosine (Variable: 0–50 µM).
-
Cofactor: NADPH (100 µM).
-
Enzyme Source: Microsomal fraction (5 µg protein) or recombinant KDSR.
Procedure:
-
Pre-incubation: Incubate microsomes with buffer for 5 min at 37°C.
-
Initiation: Add NADPH to start the reaction.
-
Incubation: Run for 10 min at 37°C.
-
Termination: Stop reaction by adding 200 µL Chloroform/Methanol (1:1) containing C17-sphinganine (as extraction standard).
-
Analysis: Quantify the product (C12-sphinganine) via LC-MS.
-
Calculation: Plot velocity (
) vs. substrate concentration ( ) to determine and .
Part 5: Visualization of Analytical Workflow
Figure 2: Workflow for using 3-keto-C12-dihydrosphingosine as an internal standard for quantitative lipidomics.
References
-
Matreya, LLC. (2023).[1] this compound Product Sheet. Cayman Chemical.[1][2][5] Link
-
Kihara, A., & Igarashi, Y. (2004).[6] FVT-1 is a mammalian 3-ketodihydrosphingosine reductase with an active site that faces the cytosolic side of the endoplasmic reticulum membrane.[6] Journal of Biological Chemistry, 279(47), 49243-49250. Link
-
Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224. Link
-
Dunn, T. M., et al. (2019). Serine palmitoyltransferase and the regulation of sphingolipid synthesis.[3][7][4][8][9][10][11] F1000Research, 8. Link
Sources
- 1. 3-keto Sphinganine (d12:0) (hydrochloride) | CAS 1823032-02-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. INTERCHIM: Lipids [interchim.com]
- 3. 3-keto-Dihydrosphingosine•HCl - Matreya [bioscience.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. INTERCHIM: Lipids [interchim.com]
- 6. Reactome | KDSR reduces 3-ketosphingoid [reactome.org]
- 7. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. DSpace [soar.suny.edu]
- 10. researchgate.net [researchgate.net]
- 11. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: 3-keto-C12-dihydrosphingosine vs. Canonical C18 Sphingolipids
This guide provides an in-depth technical analysis of 3-keto-C12-dihydrosphingosine (3-keto-d12:0) versus the canonical natural C18 sphingolipids (specifically 3-keto-sphinganine, d18:0).[1][2][3] It is designed for researchers investigating sphingolipid metabolism, particularly the de novo biosynthesis pathway and the enzymatic kinetics of 3-ketodihydrosphingosine reductase (KDSR).
Content Type: Technical Whitepaper & Experimental Guide Focus: Structural Biochemistry, Enzymatic Kinetics (KDSR), and Analytical Applications
Executive Summary: The Critical 3-Keto Intermediate
In the de novo sphingolipid biosynthesis pathway, the condensation of L-serine and Acyl-CoA is the rate-limiting step, catalyzed by Serine Palmitoyltransferase (SPT).[4][5]
-
Canonical (Natural): The dominant mammalian product is 3-keto-dihydrosphingosine (3-keto-d18:0) , derived from Palmitoyl-CoA (C16). It is a transient, unstable intermediate rapidly reduced to sphinganine.
-
The Variant (3-keto-C12): 3-keto-C12-dihydrosphingosine (3-keto-d12:0) is a short-chain analog.[1][2][6] While C12 sphingoid bases exist naturally in human skin and specific bacteria (e.g., Bacteroides), the 3-keto-C12 variant is primarily utilized as a synthetic probe to study reductase activity, bypass membrane transport limitations, or serve as an internal standard in mass spectrometry due to its distinct mass-to-charge ratio (
).
This guide contrasts these two molecules to illuminate their distinct roles in signal transduction, membrane biophysics, and analytical chemistry.
Structural Biochemistry & Physicochemical Properties
The biological behavior of sphingolipids is dictated by the hydrophobicity of the long-chain base (LCB). The reduction of chain length from C18 to C12 fundamentally alters membrane partitioning.
Comparative Analysis: C12 vs. C18
| Feature | 3-keto-C12-dihydrosphingosine (d12:0) | 3-keto-C18-dihydrosphingosine (Natural d18:0) |
| Molecular Formula | ||
| Precursors | L-Serine + Lauryl-CoA (C12) | L-Serine + Palmitoyl-CoA (C16) |
| Lipophilicity (LogP) | ~3.5 (Moderate) | ~6.5 (High) |
| Membrane Behavior | Rapid flip-flop; can partition into cytosol. | Stable membrane anchor; restricted flip-flop. |
| Stability | Unstable (prone to spontaneous degradation if not reduced). | Unstable; tightly coupled to KDSR enzyme. |
| Primary Utility | Enzyme kinetics probe (KDSR), Antimicrobial, MS Standard. | Structural precursor for all complex sphingolipids. |
The "Pro-Apoptotic" Ketone
Both molecules possess a ketone group at the C3 position. Unlike their reduced counterparts (sphinganine), 3-keto intermediates are potent inducers of apoptosis if they accumulate.
-
Mechanism: The 3-keto group increases the electrophilicity of the molecule. Accumulation of 3-keto-sphingolipids (due to KDSR inhibition) leads to mitochondrial dysfunction.
-
C12 Specificity: Due to higher solubility, exogenous 3-keto-C12 enters cells rapidly, inducing immediate cytotoxicity in screening assays, whereas C18 requires specific transport or intracellular generation.
Metabolic Pathway & Signaling Logic
The following Graphviz diagram illustrates the de novo synthesis pathway, highlighting the entry point of the C12 analog and the critical reduction step.
Figure 1: The De Novo Sphingolipid Biosynthesis Pathway. 3-keto-C12 mimics the natural substrate for KDSR, allowing researchers to isolate the reductase step.
Experimental Protocols
Protocol A: In Vitro KDSR Enzymatic Assay using 3-keto-C12
Purpose: To measure the activity of 3-ketosphinganine reductase (KDSR) without interference from endogenous lipid pools. The C12 analog is preferred because its product (C12-sphinganine) is easily distinguished from natural C18-sphinganine by mass.
Materials:
-
Microsomal fraction (source of KDSR).
-
Substrate: 3-keto-C12-dihydrosphingosine HCl (dissolved in ethanol).
-
Cofactor: NADPH (100 µM).
-
Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM DTT.
Methodology:
-
Preparation: Pre-incubate 50 µg of microsomal protein in phosphate buffer at 37°C for 5 minutes.
-
Initiation: Add NADPH (final 100 µM) and 3-keto-C12-dihydrosphingosine (final 10 µM).
-
Reaction: Incubate at 37°C for 5–15 minutes. (Note: KDSR is very fast; short times prevent substrate depletion).
-
Termination: Stop reaction by adding 200 µL Chloroform/Methanol (2:1 v/v).
-
Extraction: Vortex, centrifuge at 2000 x g. Collect the organic phase.
-
Analysis: Analyze via LC-MS/MS. Monitor the transition of 3-keto-C12 (Precursor)
C12-Sphinganine (Product).
Why this works: The C12 backbone is accepted by the active site of KDSR (which is relatively promiscuous regarding chain length) but provides a unique mass signature.
Protocol B: LC-MS/MS Quantification (Internal Standard)
Purpose: Using 3-keto-C12 as an internal standard to quantify natural 3-keto-C18 levels, which are typically very low and transient.
Workflow:
-
Cell Lysis: Lyse cells in PBS.
-
Spike-In: Immediately add 50 pmol of 3-keto-C12-dihydrosphingosine to the lysate before extraction. This accounts for extraction efficiency losses.
-
Lipid Extraction: Perform Bligh & Dyer extraction.
-
MRM Settings (Multiple Reaction Monitoring):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy |
| 3-keto-C18 (Natural) | 300.3 | 282.3 (Water loss) | 20 eV |
| 3-keto-C12 (Standard) | 216.2 | 198.2 (Water loss) | 20 eV |
Data Interpretation: Calculate the ratio of the endogenous C18 peak area to the C12 standard peak area to determine absolute concentration.
Applications in Drug Development
KDSR Inhibitor Screening
Drug candidates targeting the sphingolipid pathway (e.g., for cancer therapy) often target Ceramide Synthase or Sphingosine Kinase. However, KDSR is an emerging target.
-
Strategy: Use 3-keto-C12 as the substrate.[2]
-
Readout: If the drug works, C12-sphinganine production decreases, and 3-keto-C12 accumulates.
-
Advantage: The high solubility of C12 allows for high-throughput plate-based assays that are difficult with the waxy, insoluble C18 substrate.
Antimicrobial Research
Short-chain sphingoid bases (C12) exhibit specific antimicrobial properties not seen in long-chain variants.
-
Mechanism: C12-sphinganine and its 3-keto precursors can disrupt bacterial biofilms (e.g., Candida albicans, S. aureus) by inserting into the microbial membrane and increasing permeability more effectively than C18, which aggregates.
References
-
Sphingoid Base Length & Membrane Properties
-
Antimicrobial Activity of C12 Analogs
-
KDSR Enzyme Characterization
-
Quantification of 3-Ketodihydrosphingosine
-
Product Specification (3-keto-C12)
Sources
- 1. 3-keto Sphinganine (d12:0) (hydrochloride) | CAS 1823032-02-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Importance of the Sphingoid Base Length for the Membrane Properties of Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro biological evaluation of short-chain C12-sphinganine and its 1,2,3-triazole analogs as potential antimicrobial and anti-biofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]
A Technical Guide to the Research Applications of Short-Chain Sphingolipid Intermediates
Abstract
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the core applications of short-chain sphingolipid intermediates. Sphingolipids, once viewed merely as structural components of cellular membranes, are now recognized as critical signaling molecules regulating a host of cellular processes, including proliferation, apoptosis, and stress responses.[1][2] Endogenous long-chain sphingolipids are often difficult to study directly due to their hydrophobicity and complex metabolism. This guide details the utility of their cell-permeable, short-chain analogs (e.g., C2, C6, C8-ceramides) as indispensable tools to dissect sphingolipid-mediated signaling pathways. We will explore the causality behind experimental choices, provide detailed, self-validating protocols for their use, and discuss their application in key disease areas such as oncology and neurodegeneration. This document is designed to bridge foundational biochemistry with practical, field-proven insights to empower robust experimental design and data interpretation.
Section 1: The Sphingolipid Network: A Primer
Sphingolipids are a complex class of lipids characterized by a sphingoid base backbone.[3] The central molecule in their metabolism is ceramide , which consists of a sphingosine molecule linked to a fatty acid via an amide bond.[4] From this central hub, metabolic pathways diverge to create a vast network of bioactive lipids. The two most studied signaling molecules derived from ceramide are ceramide itself, which is generally pro-apoptotic, and sphingosine-1-phosphate (S1P), which is typically pro-survival.[5]
The "sphingolipid rheostat" is a concept that describes the critical balance between intracellular levels of ceramide and S1P, which often dictates a cell's fate.[5] An increase in ceramide shifts the balance toward apoptosis, while an increase in S1P promotes proliferation and survival. Understanding the enzymes that control this balance—such as ceramide synthases (CerS), sphingomyelinases (SMases), sphingosine kinases (SphK), and S1P lyase—is fundamental to the field.[3][6]
The primary challenge in studying these pathways is the inherent insolubility of natural, long-chain ceramides (e.g., C16, C18, C24). Exogenously adding these lipids to cell culture is often ineffective. Short-chain sphingolipid intermediates are synthetic analogs with shorter fatty acid chains (typically 2 to 8 carbons) that dramatically increase aqueous solubility and cell permeability.[7] This critical feature allows researchers to bypass the de novo synthesis or sphingomyelin hydrolysis pathways and directly introduce these signaling molecules into the cell, enabling precise investigation of their downstream effects.[5][7]
Caption: Overview of Sphingolipid Metabolism.
Section 2: Ceramide Analogs as Tools to Investigate Apoptosis
Ceramide is a well-established second messenger in the induction of apoptosis, or programmed cell death. Increased cellular ceramide levels, triggered by stressors like chemotherapy, radiation, or TNF-α, can initiate a signaling cascade leading to cell death. Short-chain ceramides, particularly N-acetyl-D-sphingosine (C2-ceramide), N-hexanoyl-D-sphingosine (C6-ceramide), and N-octanoyl-D-sphingosine (C8-ceramide), are potent inducers of apoptosis in a wide range of cell types and are frequently used to study these mechanisms.[8][9]
Causality of Experimental Choice: The scientific value of using short-chain ceramides lies in their ability to mimic the effects of endogenous ceramide accumulation.[7] For example, C6-ceramide has been shown to induce apoptosis in primary effusion lymphoma (PEL) cells, and this effect is correlated with an increase in endogenous long-chain ceramides, suggesting that exogenous short-chain ceramides can be metabolized and integrated into the cell's own sphingolipid pathways.[5][8] This allows for a controlled, temporal study of ceramide-induced apoptosis without the need to activate complex upstream stress pathways.
Caption: Ceramide-Mediated Apoptosis Signaling.
Quantitative Data: Cytotoxicity of Short-Chain Ceramides
The cytotoxic potency of short-chain ceramides varies significantly across different cell lines. This is often due to differences in cellular metabolism, such as the rate at which the short-chain ceramide is converted to less active metabolites like glucosylceramide.[10] The following table summarizes reported IC50 values for C6-ceramide.
| Cell Line | Cancer Type | C6-Ceramide IC50 (µM) | Citation |
| MyLa | Cutaneous T Cell Lymphoma | ~25 µM (at 24h) | [9] |
| HuT78 | Cutaneous T Cell Lymphoma | ~25 µM (at 24h) | [9] |
| HaCaT | Keratinocytes (non-cancer) | >100 µM (at 24h) | [9] |
| BCBL-1 | Primary Effusion Lymphoma | ~15-20 µM (at 24h) | [8] |
This table demonstrates the selective cytotoxicity of C6-ceramide towards cancer cells compared to non-cancerous keratinocytes, highlighting its therapeutic potential.
Section 3: Sphingosine-1-Phosphate (S1P) Signaling
In stark contrast to ceramide, S1P is a potent signaling lipid that promotes cell survival, proliferation, migration, and angiogenesis.[11] S1P is generated by the phosphorylation of sphingosine by two kinases, SphK1 and SphK2.[12] It can act intracellularly or be exported to signal in an autocrine or paracrine fashion through a family of five G protein-coupled receptors (GPCRs), termed S1P₁₋₅.[11][13] Each receptor subtype couples to different G proteins, leading to the activation of a diverse array of downstream signaling pathways, including PI3K/Akt, Ras/ERK, and Rho GTPase pathways.[11][13]
Causality of Experimental Choice: The study of S1P signaling is critical in cancer biology, as SphK1 is often overexpressed in tumors, contributing to growth and metastasis.[14] Modulators of S1P receptors, such as the FDA-approved drug Fingolimod (FTY720), are used in treating multiple sclerosis and are being investigated for cancer therapy.[15][16] Short-chain sphingosine analogs can be used in cell-based assays to probe the activity of SphK and the downstream signaling of S1P receptors.
Caption: S1P Receptor Signaling Pathways.
Section 4: Applications in Disease Models
Cancer Biology
The sphingolipid rheostat is frequently deregulated in cancer, typically shifting towards high S1P and low ceramide levels, which promotes uncontrolled growth and resistance to apoptosis.[5][17]
-
Therapeutic Strategy: A primary goal is to shift the balance back towards ceramide. This can be achieved by inhibiting SphK to reduce S1P levels or by delivering ceramide analogs directly.[18]
-
Research Application: Short-chain ceramides like C6-ceramide are used to screen cancer cell lines for sensitivity to ceramide-induced apoptosis.[9] They are also used in combination with conventional chemotherapeutics to investigate synergistic effects.[10] For instance, tamoxifen has been shown to enhance the apoptotic effects of C6-ceramide in colorectal cancer cells by blocking its conversion to glucosylceramide.[10]
Neurodegenerative Disorders
Sphingolipid metabolism is crucial for the normal function of the central nervous system (CNS), and its dysregulation is implicated in diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).[19][20][21]
-
Pathology: In Alzheimer's disease, ceramide levels are often elevated, which may contribute to neuronal apoptosis.[20] In contrast, alterations in the acyl chain length of ceramides have been observed in Parkinson's disease.[21]
-
Research Application: Researchers use short-chain sphingolipids in neuronal cell cultures and animal models to probe the specific roles of these lipids in neurodegeneration.[16] They help to elucidate how changes in sphingolipid levels affect processes like synaptic plasticity, neuroinflammation, and neuronal cell death.[19][20]
Section 5: Methodological Core: A Practical Guide
Experimental Workflow for Cell-Based Assays
A robust experimental design is critical for obtaining reliable and interpretable data. The following workflow represents a self-validating system for assessing the effects of a short-chain sphingolipid on cell viability and signaling.
Caption: Experimental Workflow for Cellular Assays.
Protocol: Cell Treatment with Short-Chain Ceramides
This protocol provides a general guideline for treating adherent cells with C6 or C8-ceramide.
Materials:
-
N-hexanoyl-D-sphingosine (C6-ceramide) or N-octanoyl-D-sphingosine (C8-ceramide)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells in culture
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Causality: Short-chain ceramides are lipids and require an organic solvent for initial solubilization before dilution in aqueous media. DMSO and ethanol are common choices compatible with most cell lines at low final concentrations (<0.5%).
-
Calculate the amount of ceramide needed for a 10 mM stock solution.
-
Under sterile conditions, dissolve the ceramide powder in the appropriate volume of DMSO or EtOH. Vortex thoroughly until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Cell Seeding:
-
The day before treatment, seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
-
Treatment Preparation and Application:
-
Thaw an aliquot of the ceramide stock solution.
-
Prepare serial dilutions of the ceramide in complete culture medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Vehicle Control: Prepare a control medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) as the highest concentration of ceramide used. This is a critical step to ensure that any observed effects are not due to solvent toxicity.
-
Carefully remove the old medium from the cells and replace it with the medium containing the ceramide or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 16, 24, 48 hours).
-
-
Post-Treatment Assessment:
-
Following incubation, proceed with the chosen downstream assay, such as an MTS assay for viability or Annexin V staining for apoptosis, as outlined in the workflow.
-
Analytical Techniques: An Overview
The analysis of sphingolipids from biological samples requires sensitive and specific techniques due to their complexity and often low abundance.
| Technique | Principle | Specificity | Sensitivity | Throughput | Use Case | Citation |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometry detection. | Very High | Very High (pmol-fmol) | Moderate | Gold standard for quantitative sphingolipidomics; can distinguish different acyl chains. | [22][23][24] |
| HPTLC | Separation on a silica plate based on polarity. | Moderate | Low (nmol) | High | Qualitative or semi-quantitative analysis; good for separating lipid classes. | [24][25] |
| ELISA | Antigen-antibody interaction for specific detection. | High (for target) | High | High | Quantifying a single, specific sphingolipid (e.g., S1P) in many samples. | [24] |
Expert Insight on LC-MS/MS: For robust quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the inclusion of appropriate internal standards is non-negotiable. Stable isotope-labeled standards (e.g., C16-Ceramide-d7) or odd-chain standards (e.g., C17-Ceramide) are added to the sample prior to lipid extraction.[26][27] These standards co-elute with their endogenous counterparts but are distinguished by mass, allowing for precise correction of variations in sample extraction efficiency and instrument response.[26] This self-validating approach is the cornerstone of accurate quantitative lipidomics.
Section 6: Future Perspectives and Therapeutic Potential
The study of short-chain sphingolipid intermediates continues to be a vibrant area of research with significant therapeutic implications. The development of nanoliposomal formulations of short-chain ceramides is a promising strategy to overcome solubility issues and improve targeted delivery to tumors in vivo.[5][28] Furthermore, as our understanding of the specific roles of different ceramide species (defined by their acyl chain length) grows, the development of more specific inhibitors for ceramide synthases or other metabolic enzymes will open new avenues for precisely modulating the sphingolipid rheostat in disease.[5][21] The tools and techniques described in this guide provide the foundational framework for researchers to continue exploring this complex and therapeutically relevant signaling network.
Section 7: References
-
Bryan, L., Paugh, S. W., & Paugh, B. S. (2010). Sphingosine 1-phosphate signalling. Biochemical Society Transactions, 38(6), 1630-1636. [Link]
-
Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature reviews. Molecular cell biology, 4(5), 397-407. [Link]
-
Pyne, N. J., & Pyne, S. (2017). Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells. Molecules (Basel, Switzerland), 22(3), 344. [Link]
-
Allan, D., & Taylor, A. (1999). Lipid metabolic changes caused by short-chain ceramides and the connection with apoptosis. Biochemical Journal, 342(Pt 2), 303–308. [Link]
-
O'Sullivan, S., & Dev, K. K. (2017). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. International journal of molecular sciences, 18(4), 775. [Link]
-
Qiagen. (n.d.). Sphingosine-1-phosphate Signaling. GeneGlobe. [Link]
-
LibreTexts Biology. (2021). 21.4: Biosynthesis of Membrane Sphingolipids. [Link]
-
Dai, L., Bai, L., Smith, B., & Meng, J. (2015). Short-chain ceramides induce ceramide accumulation and apoptosis for PEL cells. ResearchGate. [Link]
-
Shaner, R. L., Allegood, J. C., Park, H., Wang, E., Kelly, S., Haynes, C. A., Sullards, M. C., & Merrill, A. H., Jr (2009). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in enzymology, 462, 1–26. [Link]
-
Allan, D., Shawyer, A., & Taylor, A. (1999). Mechanisms by which short-chain ceramides cause apoptosis. Biochemical Society Transactions, 27(4), A64. [Link]
-
Allan, D., & Taylor, A. (1999). Lipid metabolic changes caused by short-chain ceramides and the connection with apoptosis. Biochemical Journal, 342(2), 303-308. [Link]
-
Ogretmen, B. (2018). Sphingolipid metabolism in cancer signalling and therapy. Nature reviews. Cancer, 18(1), 33–50. [Link]
-
Moles, A., Tarrats, N., & Morales, A. (2016). Targeting Sphingolipids for Cancer Therapy. Frontiers in oncology, 6, 246. [Link]
-
Siskind, L. J. (2005). Mitochondrial ceramide and the induction of apoptosis. Journal of bioenergetics and biomembranes, 37(3), 143–153. [Link]
-
Ogretmen, B., & Hannun, Y. A. (2004). Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance. Nature reviews. Cancer, 4(8), 604–616. [Link]
-
Chalfant, C. E., & Hannun, Y. A. (2019). Approaches for probing and evaluating mammalian sphingolipid metabolism. Analytical biochemistry, 574, 2–10. [Link]
-
Zhang, Q., et al. (2022). Potential therapeutic targets for atherosclerosis in sphingolipid metabolism. Bioscience Reports, 42(6), BSR20220021. [Link]
-
Senchenkov, A., et al. (2007). Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches. Biochemical pharmacology, 73(8), 1143-1154. [Link]
-
Zöller, C., et al. (2021). C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma. International Journal of Molecular Sciences, 22(2), 785. [Link]
-
Aureli, M., et al. (2020). Exploring Sphingolipid Implications in Neurodegeneration. Frontiers in Neuroscience, 14, 449. [Link]
-
Wang, T. M., & Chen, C. L. (2018). Sphingolipids and expression regulation of genes in cancer. Journal of biomedical science, 25(1), 15. [Link]
-
Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23. [Link]
-
Liu, K., et al. (2024). Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances. International Journal of Molecular Sciences, 25(10), 5275. [Link]
-
Bieberich, E. (2018). Sphingolipids in neurodegeneration (with focus on ceramide and S1P). Neurochemical research, 43(4), 882–894. [Link]
-
Aureli, M., et al. (2020). Exploring Sphingolipid Implications in Neurodegeneration. Frontiers in neuroscience, 14, 449. [Link]
-
Lee, M. J., et al. (2012). C6-ceramide enhances Interleukin-12-mediated T helper type 1 cell responses through a cyclooxygenase-2-dependent pathway. Immunobiology, 217(6), 627-634. [Link]
-
Vender, M. D., et al. (2021). Neurodegenerative Disorders: Spotlight on Sphingolipids. International Journal of Molecular Sciences, 22(21), 11986. [Link]
-
Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Adv Exp Med Biol, 688, 1-23. [Link]
-
Pitson, S., Pyne, N., & Pitman, M. (Eds.). (n.d.). The Sphingolipid Pathway in Cancer. MDPI. [Link]
-
Morad, S. A. F., & Cabot, M. C. (2013). The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. Adv Cancer Res, 117, 61-105. [Link]
Sources
- 1. Sphingolipids and expression regulation of genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancers | Special Issue : The Sphingolipid Pathway in Cancer [mdpi.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingolipid metabolism in cancer signalling and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Sphingolipids in neurodegeneration (with focus on ceramide and S1P) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Targeting Sphingolipids for Cancer Therapy [frontiersin.org]
- 18. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Exploring Sphingolipid Implications in Neurodegeneration [frontiersin.org]
- 20. Exploring Sphingolipid Implications in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neurodegenerative Disorders: Spotlight on Sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. caymanchem.com [caymanchem.com]
- 27. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Fate of Short-Chain 3-Ketosphinganine Analogs
Introduction
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a diverse class of bioactive molecules central to a myriad of cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation. [1][2]The metabolic network governing sphingolipid homeostasis is complex, with ceramide positioned as a critical hub from which a vast array of more complex sphingolipids are synthesized. [2][3][4]The biological activity of these molecules is profoundly influenced by their structure, particularly the length of their N-acyl chains. Consequently, there is a burgeoning interest in understanding the metabolism and function of sphingolipids with varying chain lengths.
Short-chain 3-ketosphinganine analogs are powerful tools for interrogating the intricacies of sphingolipid metabolism. As precursors in the de novo synthesis pathway, their metabolic fate provides a window into the substrate specificity of key enzymes and the downstream pathways that lead to the formation of a diverse array of short-chain sphingolipids. This technical guide offers an in-depth exploration of the metabolic journey of these analogs, from their initial enzymatic reduction to their incorporation into complex sphingolipids. We will delve into the enzymatic landscape that dictates their transformation, provide a comprehensive experimental workflow for tracing their metabolic fate using stable isotope labeling and mass spectrometry, and discuss the analytical strategies essential for their detection and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of short-chain sphingolipid metabolism and the methodologies to effectively study it.
The De Novo Synthesis Pathway: A Short-Chain Perspective
The biosynthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of L-serine and a fatty acyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). [3][4]While palmitoyl-CoA (C16) is the canonical substrate, SPT exhibits a degree of promiscuity, utilizing shorter-chain fatty acyl-CoAs to produce short-chain 3-ketosphinganine. This initial product is then sequentially modified by a series of enzymes, each with its own substrate preferences that influence the flow of metabolites through the pathway.
3-Ketosphinganine Reductase (KDSR)
The first committed step following the formation of 3-ketosphinganine is its reduction to sphinganine (dihydrosphingosine) by the NADPH-dependent enzyme 3-ketosphinganine reductase (KDSR). [5][6]KDSR belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. [5][7][8]While the substrate specificity of SDRs can be broad, the catalytic efficiency of KDSR is crucial in determining the rate at which 3-ketosphinganine analogs are converted to their corresponding short-chain sphinganines. Studies on various SDRs indicate that the geometry and physicochemical properties of the substrate-binding pocket are key determinants of their specificity. [7][8]Although direct comparative kinetic data for a wide range of short-chain 3-ketosphinganine analogs are not extensively documented in the literature, the progression of these analogs to downstream metabolites in cellular systems strongly implies that KDSR can efficiently reduce them.
Ceramide Synthases (CerS)
The newly formed short-chain sphinganine is then acylated by one of six ceramide synthase (CerS) enzymes to form dihydroceramide. [4]A critical feature of the CerS family is their distinct substrate specificity for fatty acyl-CoAs of varying chain lengths. This enzymatic selectivity is a primary determinant of the acyl-chain composition of the resulting dihydroceramides and, subsequently, the entire downstream sphingolipidome. The general specificities are as follows:
-
CerS1: Primarily utilizes C18-CoA.
-
CerS2: Shows preference for very-long-chain acyl-CoAs (C22-C24).
-
CerS3: Involved in the synthesis of ceramides with ultra-long-chain fatty acids, particularly in the skin and testes.
-
CerS4: Also utilizes very-long-chain acyl-CoAs (C18-C20).
-
CerS5 & CerS6: Preferentially use C16-CoA.
When a short-chain sphinganine analog is the substrate, the resulting dihydroceramide will have a short-chain sphingoid backbone and an N-acyl chain whose length is determined by the specific CerS isoform that acts upon it. This step is a critical branch point where the metabolic fate of the short-chain backbone can diverge based on the acyl-chain added.
Metabolic Fates of Short-Chain Sphingoid Base Analogs
Once formed, short-chain dihydroceramides are at a metabolic crossroads, serving as precursors for a variety of more complex sphingolipids or entering catabolic pathways. The journey of these molecules from the ER to other cellular compartments dictates their ultimate fate.
Formation of Short-Chain Complex Sphingolipids
Short-chain ceramides, generated from dihydroceramides by dihydroceramide desaturase (DES), can be transported to the Golgi apparatus where they are further metabolized into more complex sphingolipids.
-
Short-Chain Sphingomyelin: Sphingomyelin synthase (SMS), located in the Golgi and at the plasma membrane, catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol. [9][10][11]There are two major isoforms, SMS1 and SMS2. [9][10][11]While extensive studies on the acyl-chain specificity of SMS are ongoing, the presence of short-chain sphingomyelin species in cells suggests that short-chain ceramides are competent substrates for these enzymes. [12][13]
-
Short-Chain Glycosphingolipids: Glucosylceramide synthase (GCS) is another key Golgi-resident enzyme that utilizes ceramide as a substrate. [14][15]GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, the precursor for a vast array of complex glycosphingolipids. [14][15][16]The substrate specificity of GCS for ceramides with different acyl chain lengths is an area of active investigation, but the detection of short-chain glucosylceramides indicates that short-chain ceramides can enter this branch of the pathway. [17][18]
Catabolism and Recycling
Alternatively, short-chain ceramides can be broken down into their constituent parts, which can then be recycled or degraded.
-
Hydrolysis by Ceramidase: Ceramides can be hydrolyzed by ceramidases to release the short-chain sphinganine/sphingosine backbone and a fatty acid. [2]This is a key step in the sphingolipid salvage pathway, allowing for the reutilization of the sphingoid base. [1]
-
Phosphorylation and Degradation: The released short-chain sphingosine can be phosphorylated by sphingosine kinases to form short-chain sphingosine-1-phosphate (S1P), a potent signaling molecule. [2]This short-chain S1P can then be irreversibly cleaved by S1P lyase, exiting the sphingolipid metabolic network. [2]
Visualizing the Metabolic Pathway
The following diagram illustrates the potential metabolic fates of a short-chain 3-ketosphinganine analog.
Sources
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. Sphingolipid and Ceramide Homeostasis: Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 4. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]
- 7. Specific residues and conformational plasticity define the substrate specificity of short-chain dehydrogenases/reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific residues and conformational plasticity define the substrate specificity of short-chain dehydrogenases/reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingomyelin synthase - Wikipedia [en.wikipedia.org]
- 10. The Domain Responsible for Sphingomyelin Synthase (SMS) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingomyelin synthase SMS2 displays dual activity as ceramide phosphoethanolamine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substrate specificity for ceramide in the enzymatic formation of sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 16. Synthesis and Biological Properties of Fungal Glucosylceramide | PLOS Pathogens [journals.plos.org]
- 17. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
3-keto-C12-dihydrosphingosine HCl chemical structure and properties
An In-Depth Technical Guide to 3-keto-C12-dihydrosphingosine HCl: A Key Intermediate and Research Tool in Sphingolipid Metabolism
Introduction: The Significance of a Metabolic Intermediate
Sphingolipids are a class of lipids that serve not only as structural components of eukaryotic cell membranes but also as critical signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] The de novo synthesis pathway is the primary route for producing the sphingoid base backbone, and its regulation is paramount for cellular homeostasis. The first committed step in this pathway is the condensation of L-serine and a fatty acyl-CoA, catalyzed by serine palmitoyltransferase (SPT), to form a 3-ketosphinganine intermediate.[1][3][4]
This guide focuses on this compound, a short-chain synthetic analog of the endogenous C18 intermediate.[5][6] Its utility extends beyond being a simple metabolite; it is a powerful research tool for interrogating the kinetics, regulation, and downstream effects of the sphingolipid biosynthetic pathway.[7] This document provides an in-depth analysis of its chemical properties, biological role, and practical applications for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
3-keto-C12-dihydrosphingosine hydrochloride is the hydrochloride salt of a C12 short-chain analog of 3-ketosphinganine.[5][6] Understanding its fundamental properties is crucial for its effective use in experimental settings.
Chemical Structure:
-
IUPAC Name: 2-amino-1-hydroxydodecan-3-one hydrochloride[8]
-
Synonyms: 3-keto Sphinganine (d12:0), 3-keto-C12-Dihydrosphingosine[6]
The structure features a 12-carbon aliphatic chain, a ketone group at the C3 position, an amine group at C2, and a primary alcohol at C1. The hydrochloride salt form generally enhances stability and solubility in polar solvents.
Physicochemical Data Summary:
| Property | Value | Source(s) |
| CAS Number | 1823032-02-5 | [6][8][9] |
| Molecular Formula | C₁₂H₂₅NO₂ · HCl | [6][8] |
| Molecular Weight | 251.8 g/mol | [6][8] |
| Purity | Typically ≥98% | [6][8] |
| Physical State | Solid | [8] |
| Solubility | Soluble in ethanol, methanol, and chloroform. | [10] |
| Storage | Store at -20°C under desiccating conditions. | [8] |
Biological Significance: A Node in De Novo Sphingolipid Synthesis
The de novo synthesis of sphingolipids is a highly conserved pathway that begins at the cytosolic face of the endoplasmic reticulum (ER).[3][11] 3-ketosphinganine is a pivotal, albeit transient, intermediate in this cascade.
The pathway proceeds as follows:
-
Condensation: Serine palmitoyltransferase (SPT), the rate-limiting enzyme, catalyzes the condensation of L-serine and a long-chain acyl-CoA (typically palmitoyl-CoA, C16) to produce 3-ketosphinganine (C18).[1][12]
-
Reduction: The resulting 3-ketosphinganine is immediately reduced by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase (KDSR) to form dihydrosphingosine (also known as sphinganine).[11][13][14]
-
Acylation: Dihydrosphingosine is then N-acylated by one of six ceramide synthases (CerS), each with a preference for different fatty acyl-CoA chain lengths, to form dihydroceramide.[15][16]
-
Desaturation: Finally, dihydroceramide desaturase introduces a trans double bond at the 4-5 position of the sphingoid base to yield ceramide, the central hub from which all complex sphingolipids are derived.[11][15]
3-keto-C12-dihydrosphingosine acts as a substrate analog in this pathway, utilizing lauroyl-CoA (C12) instead of palmitoyl-CoA, allowing researchers to trace the synthesis of a distinct, short-chain pool of sphingolipids.
Caption: De Novo Sphingolipid Biosynthesis Pathway.
3-keto-C12-dihydrosphingosine as a Research Tool
The primary value of 3-keto-C12-dihydrosphingosine lies in its application as a metabolic probe to dissect the sphingolipid pathway.
-
Tracing Metabolic Flux: By introducing this C12 analog, researchers can use mass spectrometry to specifically track the formation and fate of C12-containing downstream metabolites (e.g., C12-dihydrosphingosine, C12-dihydroceramides), distinguishing them from the endogenous, more abundant C16/C18 pools. This allows for precise measurements of pathway kinetics.[7]
-
Assessing Enzyme Activity: Monitoring the rate of conversion of exogenously supplied 3-keto-C12-dihydrosphingosine to its downstream products provides an indirect but effective measure of the activity of enzymes like KDSR and specific Ceramide Synthases.[7]
-
Investigating Cellular Stress Responses: The balance between 3-ketodihydrosphingosine (KDS) and dihydrosphingosine (DHS) is critical for cellular health. Genetic or pharmacological inhibition of KDSR leads to the accumulation of KDS, which has been shown to induce significant ER stress and activate the unfolded protein response (UPR), ultimately leading to apoptosis in certain cell types, such as leukemia cells.[14] Using the C12 analog can help elucidate the specific signaling consequences of KDS accumulation.
Experimental Protocols and Methodologies
Handling and Preparation of Stock Solutions
-
Rationale: Proper handling is essential to maintain the compound's integrity. Due to its amphipathic nature, selecting the appropriate solvent is key for complete solubilization and accurate dosing in experiments.
-
Protocol:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a concentrated stock solution (e.g., 1-10 mM) by dissolving the solid in an appropriate solvent such as ethanol or methanol. Sonication may aid in dissolution.
-
Store the stock solution in a tightly sealed glass vial at -20°C. For long-term storage, flushing the vial with an inert gas like argon or nitrogen can reduce oxidation.
-
Protocol: In Vitro Assay of Serine Palmitoyltransferase (SPT) Activity
This protocol is adapted from established methods for measuring SPT activity in microsomal preparations using HPLC-MS/MS for detection.[1][17] It measures the formation of the product, 3-ketodihydrosphingosine, from its substrates.
-
Causality and Self-Validation: This assay directly measures the output of the enzyme of interest. The reaction is initiated by adding substrate and stopped at a specific time point, ensuring the measured product is a direct result of enzymatic activity within that timeframe. The inclusion of a no-substrate control and the use of a deuterated internal standard for quantification ensure the system is self-validating.
Caption: Workflow for an in vitro SPT activity assay.
-
Step-by-Step Methodology:
-
Prepare Microsomes: Isolate microsomal fractions from yeast, cultured cells, or tissue homogenates using differential centrifugation. The microsomes serve as the source of the ER-resident SPT enzyme complex.
-
Reaction Buffer: Prepare a reaction buffer containing 0.1 M HEPES, 5 mM DTT, and 50 µM pyridoxal 5'-phosphate (PLP), a critical cofactor for SPT.[1]
-
Set Up Reaction: In a microcentrifuge tube, combine 200 µg of microsomal protein with the reaction buffer. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the reaction by adding the substrates: L-serine (e.g., 2 mM final concentration) and palmitoyl-CoA (e.g., 200 µM final concentration). The total reaction volume is typically 200 µL.[1]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 5-15 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding 2 mL of 0.5 N ammonium hydroxide (NH₄OH).[1] This abrupt change in pH denatures the enzyme and stops all activity.
-
Lipid Extraction: Add a known amount of an appropriate internal standard (e.g., C17-sphingosine). Extract the lipids by adding 2.5 mL of a chloroform:methanol (2:1, v/v) mixture, vortexing vigorously, and centrifuging to separate the phases.[1]
-
Sample Preparation: Collect the lower organic phase, wash it twice with water, and evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a solvent suitable for mass spectrometry analysis.
-
Analytical Quantification: HPLC-ESI-MS/MS
High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is the gold standard for quantifying 3-ketodihydrosphingosine.
-
Principle: HPLC separates the lipids in the extract based on their physicochemical properties (e.g., polarity). The separated molecules are then ionized by ESI and analyzed by the mass spectrometer. Tandem MS (MS/MS) allows for highly specific detection by monitoring a specific fragmentation pattern (a "transition") from a parent ion to a product ion, minimizing interference from other molecules in the sample.[1][17][18] This provides the sensitivity and specificity required to measure the low-abundance intermediate accurately.
Safety and Handling
As a research chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid powder. Avoid contact with skin and eyes.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
-
Consult SDS: Always consult the manufacturer-provided Safety Data Sheet (SDS) for complete and specific safety information before use.
Conclusion
This compound is more than a mere analog; it is a precision tool for the modern lipid biologist. Its well-defined chemical properties and central position in the de novo sphingolipid pathway make it invaluable for tracing metabolic flux, assaying enzyme function, and deciphering the complex cellular responses to metabolic dysregulation. The methodologies outlined in this guide provide a framework for leveraging this compound to advance our understanding of sphingolipid metabolism in health and disease, offering a critical resource for academic and industrial researchers alike.
References
-
Summers, S. A., & Chaurasia, B. (2021). Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. Trends in Endocrinology & Metabolism, 32(11), 887-898. [Link]
-
Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23. [Link]
-
Kishimoto, Y., & Mitry, M. T. (1974). A new procedure for synthesis of 3-keto derivatives of sphingolipids and its application for study of fatty acid composition of brain ceramides and cerebrosides containing dihydrosphingosine of sphingosine. Archives of Biochemistry and Biophysics, 161(2), 426–434. [Link]
-
ResearchGate. (n.d.). Sphingolipid synthesis pathway. 3-KDS, 3-keto-dihydrosphingosine; PL,.... Retrieved from ResearchGate. [Link]
-
Chen, G., Chen, J., Wang, G., Obeid, L. M., & Hannun, Y. A. (2018). Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae. Journal of lipid research, 59(1), 169–178. [Link]
-
Cambridge Bioscience. (n.d.). 3-keto-Dihydrosphingosine•HCl. Retrieved from Cambridge Bioscience website. [Link]
-
Kanfer, J. N., & Bates, S. (1970). Sphingolipid metabolism. II. The biosynthesis of 3-keto-dihydrosphingosine by a partially-purified enzyme from rat brain. Lipids, 5(8), 718–720. [Link]
-
Apostolatos, A. H., & Tsimihodimos, V. (2022). Emerging Roles for Sphingolipids in Cardiometabolic Disease: A Rational Therapeutic Target?. Metabolites, 12(11), 1084. [Link]
-
Cyberlipid. (n.d.). Dehydrophytosphingosine. Retrieved from Cyberlipid website. [Link]
-
Pillay, S., et al. (2021). Dihydrosphingosine driven enrichment of sphingolipids attenuates TGFβ induced collagen synthesis in cardiac fibroblasts. Biochemical and Biophysical Research Communications, 560, 133-139. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9839212, 3-Ketosphingosine. Retrieved from PubChem. [Link]
-
Tshinyanga, J. N., et al. (2019). The role of dihydrosphingolipids in disease. Cellular and molecular life sciences, 76(6), 1061-1081. [Link]
-
Stratech. (n.d.). This compound salt. Retrieved from Stratech website. [Link]
-
Chen, G., et al. (2018). Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae. PubMed. [Link]
-
Lu, Q., et al. (2022). 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia. Leukemia, 36(1), 75-86. [Link]
-
ResearchGate. (2017). Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439853, 3-ketosphinganine. Retrieved from PubChem. [Link]
Sources
- 1. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of dihydrosphingolipids in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. larodan.com [larodan.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Dihydrosphingosine driven enrichment of sphingolipids attenuates TGFβ induced collagen synthesis in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging Roles for Sphingolipids in Cardiometabolic Disease: A Rational Therapeutic Target? [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Mapping of the De Novo Sphingolipid Biosynthetic Pathway
A Technical Guide for Metabolic Profiling and Drug Discovery
Executive Summary
The de novo sphingolipid synthesis pathway is the metabolic entry point for the creation of ceramides and complex sphingolipids.[1][2][3][4] Unlike the salvage pathway, which recycles existing sphingoid bases, de novo synthesis generates the sphingoid backbone from non-lipid precursors (L-serine and Palmitoyl-CoA).[3] This pathway is critically implicated in chemotherapy resistance, metabolic syndrome, and neurodegenerative disorders. This guide provides a rigorous technical breakdown of the pathway intermediates, validated analytical protocols for their quantification, and strategies for experimental modulation.
Part 1: The Biochemical Cascade
The pathway occurs primarily on the cytosolic face of the Endoplasmic Reticulum (ER).[4] It is a linear sequence of four enzymatic steps converting inert precursors into the bioactive lipid backbone.
Mechanism of Action[1][5][6][7][8]
-
Condensation (Rate-Limiting): Serine Palmitoyltransferase (SPT) condenses L-Serine and Palmitoyl-CoA to form 3-ketosphinganine.[4][9] This step is strictly regulated by the ORMDL protein family, which acts as a sensor for cellular ceramide levels.
-
Reduction: 3-ketosphinganine is rapidly reduced by 3-ketosphinganine reductase (KDSR) to form Sphinganine (dihydrosphingosine).[3]
-
Acylation: Ceramide Synthases (CerS1-6) acylate sphinganine to form Dihydroceramide (dhCer). The chain length of the fatty acyl-CoA utilized here determines the biological function of the final lipid.
-
Desaturation: Dihydroceramide Desaturase 1 (DES1) introduces a trans-4,5 double bond to the sphingoid base, converting Dihydroceramide into Ceramide.[7]
Pathway Visualization
Figure 1: The canonical de novo sphingolipid synthesis pathway. Key enzymes (Red) catalyze the conversion of precursors (Grey) into bioactive lipid intermediates (Blue).
Part 2: Critical Intermediates & Druggability
Understanding the specific biological context of each intermediate is vital for interpreting lipidomic data.
| Intermediate | Stability | Biological Relevance | Drug Target Potential |
| 3-Ketosphinganine | Low | Transient intermediate; rarely accumulates unless KDSR is mutated. | Low. Difficult to target due to rapid turnover. |
| Sphinganine (d18:0) | High | Biomarker for disrupted sphingolipid biosynthesis. Accumulates significantly upon CerS inhibition (e.g., Fumonisin B1). | Medium. Cytotoxic at high levels; accumulation is a hallmark of fumonisin toxicity. |
| Dihydroceramide | High | Previously considered inert; now known to regulate autophagy and ROS. Rigid structure lacks the C4-C5 double bond. | High. DES1 inhibition leads to dhCer accumulation, which triggers cell cycle arrest (biomarker for DES1 inhibitors like Fenretinide). |
| Ceramide | Variable | Central hub of sphingolipid metabolism.[8] Pro-apoptotic signaling molecule.[10] | High. CerS isoforms are targeted to modulate specific chain-length ceramides (e.g., C18-Cer vs C24-Cer). |
Part 3: Analytical Methodologies
Quantification of these intermediates requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The hydrophobicity of these molecules necessitates careful extraction and chromatographic separation.
Protocol: Targeted Sphingolipid Extraction & LC-MS/MS
Note: Sphingolipids adhere to plastic. All steps must use borosilicate glass vials.
1. Sample Preparation (Modified Bligh & Dyer):
-
Lysis: Homogenize cell pellets in 100 µL PBS.
-
Internal Standards (Critical): Spike 10 µL of "Sphingolipid Mix I" (Avanti Polar Lipids) containing deuterated standards (e.g., d18:1-d7 Ceramide). Without internal standards, ionization suppression will invalidate quantitation.
-
Extraction: Add 3.75 mL of Chloroform:Methanol (1:2 v/v). Vortex 30s. Incubate 1 hr at 4°C.
-
Phase Separation: Add 1.25 mL Chloroform and 1.25 mL Water. Centrifuge at 2000 x g for 5 mins.
-
Collection: Recover the lower organic phase (chloroform layer) into a clean glass vial. Dry under Nitrogen gas.
2. LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Methanol/Water (60:40) + 0.2% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol/Chloroform (90:10) + 0.2% Formic Acid + 5mM Ammonium Formate.
-
Ionization: ESI Positive Mode (Sphingolipids ionize readily as
).
3. Key MRM Transitions: To validate identity, monitor the transition from the Precursor Ion to the Long-Chain Base (LCB) fragment (usually m/z 262.3 or 264.3).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sphinganine (d18:0) | 302.3 | 284.3 (Loss of H2O) | 20 |
| Sphingosine (d18:1) | 300.3 | 282.3 (Loss of H2O) | 20 |
| dhCer (d18:0/16:0) | 540.5 | 266.3 (LCB Fragment) | 40 |
| Ceramide (d18:1/16:0) | 538.5 | 264.3 (LCB Fragment) | 40 |
Part 4: Experimental Modulation & Flux Analysis
Static measurements often fail to capture pathway activity because sphingolipids are rapidly interconverted. Flux analysis using stable isotopes is the gold standard for measuring de novo synthesis rates.
Workflow: 13C-Serine Flux Analysis
This protocol tracks the incorporation of labeled serine into the sphingoid backbone.
Figure 2: Experimental workflow for determining de novo synthesis flux using stable isotope tracing.
Interpretation:
-
M+0 Peak: Pre-existing sphingolipids (Synthesized before labeling).
-
M+3 Peak: Newly synthesized sphingolipids (Incorporated
-Serine). -
Calculation:
Pharmacological Inhibitors
Use these tools to validate pathway dependency:
-
Myriocin: Irreversible inhibitor of SPT. Depletes all sphingolipids. Use: Negative control for de novo synthesis.
-
Fumonisin B1: Inhibits CerS. Causes massive accumulation of Sphinganine. Use: To isolate Sphinganine-mediated toxicity.
-
GT-11 / Fenretinide: Inhibits DES1.[11][12] Causes accumulation of Dihydroceramides.[7][10] Use: To study the specific effects of the saturation double bond.
References
-
Merrill, A. H., Jr. (2011).[8] Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews. [Link]
-
Hannun, Y. A., & Obeid, L. M. (2018).[7] Sphingolipids and their metabolism in physiology and disease. Nature Reviews Molecular Cell Biology. [Link]
-
Breslow, D. K., et al. (2010). Orm family proteins mediate sphingolipid homeostasis.[2][8][13] Nature. [Link]
-
LIPID MAPS® Lipidomics Gateway. (2023). Sphingolipids Analysis Protocols. [Link]
-
Rodriguez-Cuenca, S., et al. (2015). Sphingolipids and lipotoxic heart failure. Current Opinion in Lipidology. [Link]
Sources
- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells | eLife [elifesciences.org]
- 8. The Ormdl genes regulate the sphingolipid synthesis pathway to ensure proper myelination and neurologic function in mice | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. What are DES1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Dihydroceramide desaturase - Wikipedia [en.wikipedia.org]
- 12. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | ORMDL3 and Asthma: Linking Sphingolipid Regulation to Altered T Cell Function [frontiersin.org]
An In-depth Technical Guide to 1-Hydroxy-2-amino-3-keto-dodecane HCl: A Dodecane-Based Sphingoid Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-2-amino-3-keto-dodecane hydrochloride is a synthetic amino ketone that represents the C12 analogue of 3-ketosphinganine, a critical intermediate in the de novo biosynthesis of sphingolipids. While a specific CAS number for the hydrochloride salt of the dodecane variant is not prominently documented in public databases, its structural identity and chemical properties can be inferred from its close relationship to well-characterized sphingoid base precursors. This guide provides a comprehensive overview of this compound, including its chemical identity, its central role in the context of sphingolipid metabolism, a proposed synthetic pathway, and relevant analytical methodologies for its study. Understanding the properties and biological significance of this molecule is paramount for researchers investigating lipid signaling, metabolic disorders, and the development of novel therapeutics targeting sphingolipid pathways.
Chemical Identity and Properties
Synonyms: 2-Amino-1-hydroxy-3-dodecanone hydrochloride; 3-Keto-dihydrosphingosine (C12 analogue) hydrochloride
| Property | Value | Source |
| Molecular Formula | C12H25NO2 · HCl | - |
| Molecular Weight | 251.80 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
| Stability | Store in a cool, dry place. Sensitive to strong oxidizing agents. | Inferred |
The Central Role in Sphingolipid Biosynthesis
1-Hydroxy-2-amino-3-keto-dodecane is the C12 analogue of 3-ketosphinganine, the product of the first committed step in the de novo synthesis of sphingolipids.[2] This pathway is fundamental to the generation of essential cellular components like ceramides, sphingomyelins, and complex glycosphingolipids, which are integral to membrane structure and cellular signaling.[3]
The biosynthesis begins with the condensation of an amino acid, typically L-serine, and a long-chain acyl-CoA, in this case, lauroyl-CoA (C12), catalyzed by the enzyme serine palmitoyltransferase (SPT).[4][5] The product of this reaction is 1-hydroxy-2-amino-3-keto-dodecane. This intermediate is then rapidly reduced by 3-ketosphinganine reductase to form sphinganine (dihydrosphingosine), the C12 analogue in this context.[3][6] This reduction is a critical step, as the accumulation of 3-ketosphinganine can lead to the accumulation of dihydrosphingolipids and induce cellular responses like autophagy.[2]
Following its reduction, the sphinganine backbone is acylated by ceramide synthases (CerS) to form dihydroceramides.[5] The specificity of the six mammalian CerS isoforms for different acyl-CoA chain lengths is a key determinant of the diversity of ceramide species within a cell.[4][7] Finally, the introduction of a double bond by dihydroceramide desaturase generates ceramide, the central hub of sphingolipid metabolism.[5]
Signaling Pathway of de novo Sphingolipid Biosynthesis
Caption: The de novo sphingolipid biosynthesis pathway, highlighting the formation of the C12 analogue of 3-ketosphinganine.
Proposed Synthetic Protocol
The synthesis of α-amino ketones, such as 1-hydroxy-2-amino-3-keto-dodecane, can be approached through several established organic chemistry methodologies. A plausible and efficient route involves the Heyns rearrangement of an appropriate α-hydroxy ketone with an amine source.[8]
Experimental Workflow: Synthesis via Heyns Rearrangement
Caption: A proposed workflow for the synthesis of 1-Hydroxy-2-amino-3-keto-dodecane HCl.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-hydroxy-2-dodecanone (1 equivalent) in methanol, add a source of ammonia (e.g., ammonium chloride, 1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to proceed via the formation of an intermediate imine followed by rearrangement to the α-amino ketone.
-
Workup and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to isolate the free base of the desired product.
-
Salt Formation: Dissolve the purified 2-amino-1-hydroxy-3-dodecanone in a minimal amount of diethyl ether or ethanol. Add a solution of hydrogen chloride in ethanol dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Techniques for Characterization and Quantification
The analysis of sphingolipid precursors like 1-hydroxy-2-amino-3-keto-dodecane requires sensitive and specific analytical methods due to their often low endogenous concentrations and structural similarity to other lipids.
Key Analytical Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of sphingolipids.[9][10][11] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) allows for the separation of different lipid species and their sensitive and specific detection and quantification.[12][13]
-
Thin-Layer Chromatography (TLC): TLC is a valuable technique for the qualitative analysis and purification of sphingolipids.[12] It can be used to monitor reaction progress during synthesis and to separate different classes of lipids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for the analysis of the sphingoid base backbone after appropriate derivatization.[9]
Applications in Research and Drug Development
As a specific analogue of a key metabolic intermediate, 1-hydroxy-2-amino-3-keto-dodecane HCl serves as a valuable tool for:
-
Studying Sphingolipid Metabolism: It can be used as a substrate in cell-based or in vitro assays to study the activity of enzymes involved in the sphingolipid pathway, such as 3-ketosphinganine reductase and ceramide synthases.
-
Investigating Lipid Signaling: By introducing a specific chain-length precursor, researchers can probe the downstream effects of C12-ceramide and other C12-sphingolipids on cellular signaling pathways.
-
Developing Enzyme Inhibitors: This compound can serve as a starting point for the design and synthesis of inhibitors targeting serine palmitoyltransferase or other enzymes in the pathway, which could have therapeutic potential in diseases characterized by dysregulated sphingolipid metabolism.
Conclusion
1-Hydroxy-2-amino-3-keto-dodecane HCl, as the dodecane analogue of the crucial metabolic intermediate 3-ketosphinganine, holds significant potential for advancing our understanding of sphingolipid biology. While its specific physicochemical properties are yet to be extensively documented, its synthesis is achievable through established chemical methods, and its biological activity can be interrogated using modern analytical techniques. For researchers in lipidomics, cell biology, and drug discovery, this compound represents a precise tool to dissect the complexities of sphingolipid metabolism and its role in health and disease.
References
-
Structure of the yeast ceramide synthase - bioRxiv. (2023, October 24). Retrieved from [Link]
- 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing). (2016, February 24). DOI:10.1039/C5MB00852B
-
Ceramide synthase (CerS) substrate selectivity. - ResearchGate. Retrieved from [Link]
-
Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC - NIH. Retrieved from [Link]
-
Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC. Retrieved from [Link]
-
Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives - PMC. (2021, June 29). Retrieved from [Link]
-
Substrate specificity and tissue distribution of ceramide synthase isoforms. - ResearchGate. Retrieved from [Link]
-
SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC. Retrieved from [Link]
-
Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed. (2008, February 29). Retrieved from [Link]
-
Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC - NIH. Retrieved from [Link]
-
A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC. Retrieved from [Link]
-
Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function - ACS Publications. Retrieved from [Link]
-
Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - Frontiers. (2019, September 30). Retrieved from [Link]
-
Synthesis of α‐amino ketones from α‐hydroxyl ketones via a novel tandem... - ResearchGate. Retrieved from [Link]
-
Synthesis of α-amino carbonyl compounds: a brief review. (2023, April 28). Retrieved from [Link]
-
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]
-
Synthesis of α-hydroxy ketones and aldehydes - Organic Chemistry Portal. Retrieved from [Link]
-
2-Amino-1-hydroxy-3-octadecanone | C18H37NO2 | CID 631 - PubChem. Retrieved from [Link]
- Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing). (2020, December 8). DOI:10.1039/D0OB02098B
-
Showing Compound 2-Dodecanone (FDB003012) - FooDB. (2010, April 8). Retrieved from [Link]
-
2-Amino-2-hydroxypentan-3-one | C5H11NO2 | CID 89964988 - PubChem. Retrieved from [Link]
-
2-Dodecanone - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. 2-Amino-1-hydroxy-3-octadecanone | C18H37NO2 | CID 631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
- 3. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the yeast ceramide synthase | bioRxiv [biorxiv.org]
- 5. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 9. Sphingolipid Structure, Classification, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 10. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
Methodological & Application
Technical Guide: Solvation & Handling of 3-keto-C12-dihydrosphingosine HCl
This application note details the physicochemical properties, solvation protocols, and handling procedures for 3-keto-C12-dihydrosphingosine HCl (also known as 3-keto-sphinganine [d12:0] HCl).
This guide is designed for researchers utilizing this short-chain sphingoid base analog in metabolic studies, specifically those investigating Serine Palmitoyltransferase (SPT) activity or sphingolipid signaling pathways where membrane permeability and solubility differ from the canonical C18 analogs.
Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
This compound is a synthetic, truncated analog of the natural sphingolipid intermediate 3-ketodihydrosphingosine (d18:0). In the de novo sphingolipid biosynthesis pathway, the natural d18:0 species is the immediate product of the condensation of L-serine and palmitoyl-CoA, catalyzed by Serine Palmitoyltransferase (SPT).[1][2][3]
The "C12" designation indicates a 12-carbon backbone (dodecasphinganine), making this molecule significantly less hydrophobic than its endogenous C18 counterpart. However, the presence of the hydrochloride (HCl) salt on the amine group introduces a critical amphiphilic tension:
-
Headgroup: Highly polar, ionic (
), and hydrophilic. -
Tail: Moderately hydrophobic (C12 alkyl chain).
Solubility Challenges
While the shortened C12 tail increases water solubility compared to C18, the HCl salt form often exhibits poor solubility in pure non-polar solvents (like hexane) and can form gels or crystalline precipitates in pure water at high concentrations. The optimal solvent system requires a balance of non-polar solvation (for the tail) and polar protic solvation (for the ionic headgroup).
The Solvent System Matrix: Chloroform:Methanol[5][7][10][11]
For stock solution preparation, a binary solvent system of Chloroform (
| Solvent Component | Function | Mechanism |
| Chloroform | Lipophilic Solvation | Solvates the 12-carbon aliphatic tail, preventing hydrophobic aggregation. |
| Methanol | Polar/Ionic Solvation | Solvates the ammonium chloride ( |
Recommended Ratios
-
2:1 (v/v)
: Standard for high-concentration stocks (>5 mg/mL). Maximizes lipid stability. -
1:1 (v/v)
: Recommended if the specific batch appears more hygroscopic or if downstream applications require higher polarity.
Protocol: Preparation of Stock Solutions
Materials Required[3][4][5][8][10][11]
-
This compound (Solid)
-
Chloroform (HPLC Grade, stabilized with ethanol/amylene)
-
Methanol (HPLC Grade)
-
Borosilicate glass vials (Teflon-lined caps)
-
Nitrogen or Argon gas stream
-
Bath Sonicator
Step-by-Step Workflow
Step 1: Environmental Control
The HCl salt is hygroscopic . Allow the product vial to equilibrate to room temperature before opening to prevent water condensation, which can catalyze hydrolysis or degradation.
Step 2: Gravimetric Preparation
Weigh the solid into a clean borosilicate glass vial.
-
Note: Avoid using plastic microcentrifuge tubes for long-term storage of chloroform stocks, as plasticizers can leach into the sample.
Step 3: Solvent Addition (The "Sandwich" Method)
To ensure rapid dissolution, add the solvents in this specific order:
-
Add the calculated volume of Methanol first. (The polar solvent wets the ionic crystal lattice).
-
Vortex briefly (10 seconds).
-
Add the calculated volume of Chloroform .
-
Target Concentration: 1 mg/mL to 10 mg/mL.
Step 4: Mechanical Dispersion
Sonicate the vial in a water bath at room temperature for 5–10 minutes .
-
Visual Check: The solution must be perfectly clear and colorless. If turbidity persists, add Methanol dropwise until clarity is achieved (shifting ratio towards 1:1).
Step 5: Storage
Purge the headspace of the vial with a gentle stream of Nitrogen or Argon gas to remove oxygen. Seal tightly with a Teflon-lined cap.
-
Temperature: -20°C.
-
Stability: >6 months in solution; >1 year as a solid.
Protocol: Aqueous Delivery for Biological Assays
Directly adding chloroform stocks to cell culture media is cytotoxic. Use the BSA-Complexing Method to deliver the lipid to cells.
-
Dry Down: Aliquot the required amount of stock solution into a sterile glass tube. Evaporate the solvent under a Nitrogen stream.[3]
-
Reconstitution: Add sterile PBS containing 0.1% to 0.5% Fatty Acid-Free BSA (Bovine Serum Albumin).
-
Complexing: Sonicate or warm (37°C) for 10–15 minutes. The BSA hydrophobic pocket will bind the C12 tail, rendering the lipid water-soluble and bioavailable.
-
Application: Add this BSA-lipid complex directly to the cell culture media.
Visualizing the Workflow & Pathway
Figure 1: Solvation & Storage Workflow
This diagram outlines the critical decision points in preparing the stock solution.
Caption: Step-by-step solvation workflow ensuring complete dissolution of the amphiphilic HCl salt.
Figure 2: Biological Context (Sphingolipid Biosynthesis)
Understanding where this metabolite fits in the pathway is crucial for experimental design.
Caption: The 3-keto-C12 analog mimics the natural SPT product, entering the pathway at the reductase step.[1]
References
-
Avanti Polar Lipids. Sphingolipid Standards and Solubility Guides. Available at: [Link]
-
Bartke, N., & Hannun, Y. A. (2009). Bioactive sphingolipids: metabolism and function. Journal of Lipid Research, 50(Suppl), S91–S96.[4][5] Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-keto Sphinganine (d18:0) (hydrochloride) | CAS 25515-53-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
enzymatic assay for serine palmitoyltransferase activity using analogs
Topic: Enzymatic Assay for Serine Palmitoyltransferase (SPT) Activity Using Analogs Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
High-Fidelity Enzymatic Assays Using Structural and Isotopic Analogs
Abstract
Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo sphingolipid biosynthetic pathway, catalyzing the condensation of L-serine and Palmitoyl-CoA.[1][2][3][4][5][6][7][8][9] Historically, SPT activity was quantified using radiolabeled
-
HPLC-FLD Method: Utilizes C17-Sphinganine as a structural analog internal standard for precise quantification via OPA-derivatization.
-
LC-MS/MS Method: Employs Deuterated L-Serine (
-Serine) as a substrate analog for definitive kinetic profiling and flux analysis.
Introduction & Biological Context
SPT is a membrane-bound pyridoxal 5'-phosphate (PLP)-dependent enzyme complex (subunits SPTLC1, SPTLC2/3).[3][8] Dysregulation of SPT is linked to Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), diabetes, and cancer.[8]
In drug discovery, measuring SPT inhibition (e.g., by Myriocin analogs) requires an assay that distinguishes de novo sphingoid base formation from salvage pathway background. The use of analogs —both as internal standards (C17-sphinganine) and stable-isotope substrates (
Assay Principles
Mechanism of Action
SPT condenses L-Serine and Palmitoyl-CoA to form 3-ketodihydrosphingosine (3-KDS) .[1][4][5][7][9]
-
In vivo, 3-KDS is rapidly reduced to sphinganine.
-
In vitro, the assay must chemically reduce the unstable 3-KDS to stable sphinganine using Sodium Borohydride (
) to allow for quantification.
The Role of Analogs
-
C17-Sphinganine (Internal Standard): A non-natural structural analog (17 carbons vs. the natural 18). It co-elutes or elutes near natural sphinganine but is chemically distinct, allowing normalization of extraction efficiency and HPLC injection variability.
- -L-Serine (Substrate Analog): A stable isotope analog.[7] Incorporation results in a mass shift (+3 Da) in the product, allowing mass spectrometry to differentiate newly synthesized lipids from endogenous background.
Materials & Reagents
| Reagent | Specification | Purpose |
| HEPES Buffer | 1 M, pH 8.0 | Reaction buffering (optimal pH for SPT). |
| L-Serine | >99% Purity | Natural Substrate (Protocol 1). |
| Isotopic Purity >98% | Substrate Analog (Protocol 2). | |
| Palmitoyl-CoA | Lithium salt | Lipid Substrate. |
| PLP | Pyridoxal 5'-phosphate | Essential Cofactor.[4][6] |
| Sucrose Monolaurate (SML) | High Purity | Detergent to solubilize SPT (critical for activity). |
| Freshly prepared (5 mg/mL) | Reduces 3-KDS to Sphinganine. | |
| C17-Sphinganine | Avanti Polar Lipids | Internal Standard (Analog). |
| OPA Reagent | Fluorogenic derivatization agent. | |
| Myriocin | Optional | Negative control (SPT specific inhibitor). |
Visualizing the Assay Workflow
Caption: Workflow for SPT activity quantification. Note the critical reduction step with
Protocol 1: HPLC-FLD with C17-Sphinganine Standard
Best for: Routine screening, high reproducibility, cost-efficiency.
A. Enzyme Preparation
-
Lysis: Homogenize cells/tissue in 25 mM HEPES (pH 8.0), 5 mM EDTA, 5 mM DTT, Protease Inhibitors .
-
Ultracentrifugation (Optional but recommended): Isolate microsomes (100,000 x g pellet) to remove cytosolic background, though whole lysates work if detergent is optimized.
-
Protein Quantification: Normalize samples to 1–2 mg/mL using a BCA assay.
B. Enzymatic Reaction
-
Reaction Mix (100 µL final volume):
-
Initiation: Add 50–100 µg protein lysate.
-
Incubation: 37°C for 20–60 minutes (ensure linearity).
-
Reduction: Add 20 µL
(5 mg/mL in 0.1 N NaOH) . Incubate 5 min at RT. This converts the 3-KDS product into Sphinganine.
C. Extraction & Derivatization
-
Quench: Add 20 µL 0.5 N
to stop the reduction. -
Internal Standard Spike: Add 50 pmol C17-Sphinganine to every tube.
-
Extraction: Perform a Bligh & Dyer extraction (CHCl3:MeOH:H2O).
-
Collect the lower organic phase.
-
Dry under
gas.
-
-
Derivatization: Resuspend dried lipids in 50 µL MeOH. Add 25 µL OPA Reagent (5 mg OPA + 5 µL
-mercaptoethanol in 500 µL 3% Boric Acid pH 10.5 + 500 µL EtOH).-
Incubate 5 min at RT (protect from light).
-
D. HPLC Analysis
-
Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18).
-
Mobile Phase: Isocratic MeOH:10 mM Phosphate Buffer pH 7.0 (90:10).
-
Detection: Fluorescence (
). -
Quantification:
Protocol 2: LC-MS/MS with Deuterated Serine
Best for: Kinetic flux analysis, distinguishing de novo vs. salvage, high sensitivity.
A. Reaction Modifications
-
Substrate: Replace natural L-Serine with
(2 mM) . -
Reduction: The
step is still required to stabilize 3-KDS to Sphinganine- .
B. MS Detection Parameters
-
Mode: Multiple Reaction Monitoring (MRM) in Positive Ion Mode.
-
Transitions:
-
Target (Sphinganine-
): Precursor Product (loss of water) or (ethanolamine fragment). -
Internal Standard (C17-Sphinganine): Precursor
Product .
-
-
Advantage: The mass shift definitively proves the sphinganine was synthesized de novo during the assay window, eliminating background noise from endogenous lipids.
Expert Insights & Troubleshooting
| Issue | Probable Cause | Expert Solution |
| Low Activity | Detergent Failure | SPT is inactive without proper detergent. Sucrose Monolaurate (0.1%) is superior to Triton X-100 for preserving SPT activity while inhibiting acyl-CoA thioesterases. |
| High Background | Endogenous Lipids | In Protocol 1, high endogenous sphinganine can skew results. Use Protocol 2 ( |
| Peak Tailing (HPLC) | OPA Instability | OPA derivatives are unstable. Inject immediately after the 5-min derivatization window. Use an autosampler with a mixing program if possible. |
| Non-Linearity | Substrate Depletion | Palmitoyl-CoA is prone to hydrolysis. Ensure |
References
-
Hornemann, T., et al. (2008). "An improved method to determine serine palmitoyltransferase activity."[1][4][5] Journal of Lipid Research. Link
- Key citation for the HPLC-OPA method and Sucrose Monolaurate optimiz
-
Merrill, A. H., Jr., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods. Link
- Authoritative source for LC-MS/MS parameters and internal standards.
-
Gable, K., et al. (2010). "Modifications of the serine palmitoyltransferase selectivity volume determine the de novo sphingolipid profile." Journal of Biological Chemistry. Link
- Demonstrates the use of substr
-
Hanada, K. (2003). "Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism."[1][3][4][5][6][7][8][9][11] Biochimica et Biophysica Acta (BBA). Link
- Review of SPT mechanism and inhibitor analogs.
Sources
- 1. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serine palmitoyltransferase assembles at ER–mitochondria contact sites | Life Science Alliance [life-science-alliance.org]
- 4. mdpi.com [mdpi.com]
- 5. An improved method to determine serine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Solubilization and Cellular Delivery of 3-keto-C12-dihydrosphingosine
This Application Note and Protocol guide is designed for researchers investigating sphingolipid metabolism, specifically focusing on the delivery of the short-chain intermediate 3-keto-C12-dihydrosphingosine (also known as 3-keto-C12-sphinganine or 2-amino-1-hydroxy-3-dodecanone) to cultured cells.
Introduction & Biological Context
3-keto-C12-dihydrosphingosine is a synthetic, short-chain analog of 3-ketodihydrosphingosine (3-KDS). In the canonical de novo sphingolipid biosynthesis pathway, 3-KDS is the transient, rate-limiting product generated by Serine Palmitoyltransferase (SPT) through the condensation of L-serine and Palmitoyl-CoA.[1][2][3][4]
Researchers utilize the C12 analog primarily for two reasons:
-
Metabolic Flux Analysis: To bypass SPT and directly interrogate the downstream enzyme, 3-ketosphinganine reductase (3-KDSR) , or to study chain-length specificity in subsequent acylation steps.
-
Enhanced Permeability: The truncated C12 carbon chain renders the molecule less hydrophobic than the physiological C18 species, theoretically improving cell permeability.
However, despite its shorter chain, the molecule remains amphiphilic with a tendency to aggregate or precipitate in aqueous culture media. Improper solubilization leads to inconsistent intracellular concentrations, cytotoxicity artifacts (crystal formation), and poor reproducibility.
The Challenge: "The Hydrophobic Effect"
Simply adding a DMSO or Ethanol stock of a sphingolipid to cell media often results in the "Oiling Out" effect, where the lipid precipitates into microscopic micelles or crystals that cells cannot efficiently uptake, or that cause physical damage to the cell membrane.
Physicochemical Profile & Solubility Strategy[5][6][7]
| Property | Data | Notes |
| Molecule | 3-keto-C12-dihydrosphingosine | Analog of 3-KDS |
| Molecular Weight | ~251.8 g/mol (Free base) | ~288.3 g/mol if HCl salt |
| LogP (Predicted) | ~3.5 - 4.0 | Moderately Lipophilic |
| Primary Solubility | Ethanol, Methanol, DMSO | Soluble up to ~10-25 mM |
| Aqueous Solubility | Very Low (< 10 µM) | Precipitates rapidly without carrier |
The Solution: BSA Complexing vs. Solvent Spiking
While short-chain ceramides (C6, C8) are often "spiked" directly from organic solvents, 3-keto intermediates are reactive and prone to instability.
-
Method A (BSA Complexing): Recommended. Uses Fatty Acid-Free Bovine Serum Albumin (BSA) as a physiological carrier.[5][6] Mimics in vivo lipid transport, prevents precipitation, and ensures homogenous delivery.
-
Method B (Direct Solvent Spike): Conditional. Acceptable only for low concentrations (<10 µM) and short incubation times.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for solubilization.
Caption: Decision matrix for solubilizing 3-keto-C12-dihydrosphingosine based on experimental requirements.
Detailed Protocols
Protocol A: Preparation of Lipid-BSA Complexes (The Gold Standard)
Purpose: To create a stable, aqueous stock solution (typically 1-5 mM) that can be diluted into cell media without precipitation.
Materials:
-
3-keto-C12-dihydrosphingosine (Solid).
-
Solvent: High-purity Ethanol (anhydrous) or Methanol.
-
Carrier: Fatty Acid-Free BSA (essential; standard BSA contains interfering lipids).
-
Buffer: PBS (pH 7.[7]4) or serum-free media (e.g., DMEM).[8]
-
Equipment: Nitrogen stream (or vacuum centrifuge), 37°C water bath, sonicator.
Step-by-Step Procedure:
-
Prepare Organic Stock:
-
Dissolve the solid lipid in Ethanol to a concentration of 10 mM . Vortex until clear.
-
Storage: Store this stock at -20°C in a glass vial (Teflon-lined cap).
-
-
Prepare BSA Vehicle:
-
Dissolve Fatty Acid-Free BSA in PBS to a concentration of 0.34 mg/mL (approx 5 µM) for low loading or up to 4 mg/mL for higher loading.
-
Note: A common molar ratio target is 2:1 to 5:1 (Lipid : BSA) .
-
Pre-warm the BSA solution to 37°C .
-
-
Film Formation (Critical Step):
-
Aliquot the required amount of organic stock (e.g., 100 µL of 10 mM stock = 1 µmol) into a sterile glass tube.
-
Evaporate the solvent under a gentle stream of Nitrogen gas. Rotate the tube to create a thin, uniform film on the bottom.
-
Why? Removing the bulk organic solvent reduces cellular toxicity.
-
-
Complexing:
-
Add a small volume of Ethanol (e.g., 10-20 µL) to the dried film to "wet" it.
-
Immediately add the pre-warmed BSA solution (e.g., 1 mL).
-
Vortex vigorously for 30 seconds.
-
Incubate at 37°C for 30 minutes with occasional vortexing or mild sonication (bath sonicator) if the solution remains cloudy.
-
QC Check: The final solution should be clear to slightly opalescent, with no visible floating particles.
-
-
Sterilization:
-
Pass the complexed solution through a 0.22 µm PES syringe filter .
-
Note: Some lipid may be lost on the filter; assume ~10-20% loss or quantify by mass spec if precision is critical.
-
Protocol B: Direct Solvent Spike (Quick Method)
Purpose: For short-term assays where BSA interference must be avoided.
Constraints:
-
Final organic solvent concentration in media must be < 0.1% (v/v) .
-
Maximum soluble concentration in media is likely < 10-15 µM .
Step-by-Step Procedure:
-
Prepare a 10 mM stock in DMSO or Ethanol.
-
Pre-warm cell culture media to 37°C.
-
While vortexing the media, add the stock solution dropwise.
-
Example: To treat 10 mL of media at 10 µM, add 10 µL of 10 mM stock.
-
-
Immediate Use: Apply to cells immediately. Do not store this media, as the lipid will gradually precipitate.
Biological Pathway & Experimental Readouts[3][4][9]
Understanding where this molecule fits is crucial for interpreting data.
Caption: 3-keto-C12-dihydrosphingosine enters the pathway downstream of SPT, serving as a substrate for 3-KDSR.
Recommended Assays
-
Metabolic Tracing: Incubate cells with 3-keto-C12-dihydrosphingosine for 1-4 hours. Extract lipids and analyze via LC-MS/MS to detect the formation of C12-Sphinganine (reduction product) and C12-Dihydroceramides .
-
Cytotoxicity: Use MTT or LDH assays to ensure the vehicle (BSA/Ethanol) or the lipid itself is not inducing necrosis at the chosen concentration.
References
- Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.Methods, 36(2), 207-224.
-
Hanada, K. (2003). Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism.[2][3][4][9][10]Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids , 1632(1-3), 16-30.
Sources
- 1. Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. encodeproject.org [encodeproject.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Targeted Quantification of 3-keto-C12-dihydrosphingosine by LC-ESI-MS/MS
This Application Note is designed for researchers and drug development professionals focusing on sphingolipid metabolism.[1] It details the quantification of 3-keto-C12-dihydrosphingosine (also referred to as d12:0-3-ketosphinganine ), a short-chain synthetic analog often used as a metabolic probe or internal standard for Serine Palmitoyltransferase (SPT) assays.
Introduction & Biological Context
3-ketodihydrosphingosine (3-KDS) is the transient, unstable intermediate formed in the first committed step of de novo sphingolipid biosynthesis. The enzyme Serine Palmitoyltransferase (SPT) condenses L-Serine and Palmitoyl-CoA to form the 18-carbon base, 3-keto-sphinganine (d18:0).[2][3][4][5][6][7]
3-keto-C12-dihydrosphingosine (d12:0-3-KDS) is a non-natural, short-chain analog. It is critical in research for two primary applications:
-
Internal Standard (IS): Due to its structural homology but distinct mass, it serves as an ideal IS for quantifying endogenous d18:0-3-KDS.
-
SPT Activity Probe: In modified SPT assays using Lauroyl-CoA (C12) instead of Palmitoyl-CoA, this metabolite is the direct product, allowing for kinetic characterization without interference from endogenous long-chain bases.
Stability Warning
3-keto sphingoid bases are chemically unstable and prone to spontaneous degradation or non-enzymatic reduction. Samples must be processed immediately on ice, and the autosampler temperature must be maintained at 4°C .
MRM Transitions & Mass Spectrometry Parameters
The quantification relies on Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (+ESI) mode. The 3-keto group facilitates specific fragmentation pathways distinct from reduced sphingoid bases.
Theoretical Basis for Transitions
-
Precursor Ion [M+H]+: Calculated for C12H25NO2. Monoisotopic Mass = 215.19 Da. [M+H]+ = 216.2 .
-
Primary Fragment (Quantifier): Loss of formaldehyde (CH2O) from the headgroup (C1-C2 cleavage), characteristic of 3-keto bases. m/z 186.2 .
-
Secondary Fragment (Qualifier): Loss of water (-H2O). m/z 198.2 .
Optimized MRM Table
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 3-keto-C12-dihydrosphingosine | ESI+ | 216.2 | 186.2 | 50 | 25 | 18 | Quant |
| 3-keto-C12-dihydrosphingosine | ESI+ | 216.2 | 198.2 | 50 | 25 | 14 | Qual |
| d18:0-3-ketosphinganine (Ref) | ESI+ | 300.3 | 270.3 | 50 | 30 | 22 | Ref |
| C17-Sphinganine (IS) | ESI+ | 288.3 | 270.3 | 50 | 30 | 18 | IS |
Note: Collision Energy (CE) values are instrument-dependent (optimized here for Triple Quadrupole systems like Sciex QTRAP or Agilent 6400 series). Perform a "Product Ion Scan" on your specific instrument to fine-tune.
Experimental Protocol
A. Reagents & Standards
-
Standard: 3-keto-C12-dihydrosphingosine (Custom synthesis or specific vendor; if unavailable, d18:0 standard is used for response factor calibration).
-
Internal Standard: C17-Sphinganine (d17:0) or C17-Sphingosine (d17:1).[8]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
B. Sample Preparation (Modified Bligh-Dyer)
Standard alkaline extraction is avoided to prevent keto-enol tautomerization or degradation.
-
Cell Lysis: Resuspend cell pellet (approx.
cells) in 100 µL PBS. -
Extraction: Add 375 µL Chloroform:Methanol (1:2 v/v) containing the Internal Standard (10 pmol).
-
Vortex: Vortex vigorously for 30 seconds. Incubate on ice for 10 minutes.
-
Phase Separation: Add 125 µL Chloroform and 125 µL Water. Vortex.
-
Centrifugation: Spin at 1000 x g for 5 minutes at 4°C.
-
Collection: Collect the lower organic phase.
-
Alternative: For 3-keto bases, a single-phase extraction (Protein Precipitation) using MeOH:ACN (1:1) is often superior to prevent degradation during drying steps.
-
Recommended: Transfer supernatant (or organic phase), dry under Nitrogen at room temperature (do not heat), and reconstitute in 100 µL Initial Mobile Phase.
-
C. Liquid Chromatography (LC) Conditions
Reverse-phase chromatography is preferred for separating the short-chain C12 analog from endogenous C18 species.
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Waters BEH C18.
-
Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.00 | 70% |
| 3.00 | 100% |
| 4.50 | 100% |
| 4.60 | 70% |
| 6.00 | 70% (Re-equilibration) |
Data Visualization & Pathways
Figure 1: Sphingolipid Biosynthesis & 3-keto-C12 Context
This diagram illustrates the entry point of the C12 analog into the pathway (via SPT or as an exogenous probe) and its specific measurement.[2][6]
Caption: Pathway positioning of 3-keto-C12-dihydrosphingosine. The C12 analog is either generated via modified SPT assays or added as a distinct internal standard.
Figure 2: LC-MS/MS Quantification Workflow
Caption: Step-by-step analytical workflow ensuring stability of the labile 3-keto amine.
References
-
Ren, J., et al. (2018). Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae.[3][4][7] Journal of Lipid Research, 59(1), 162-170.[3][4] Link
-
Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[9][10] Methods, 36(2), 207-224. Link
-
LIPID MAPS Consortium. (2023). Sphingolipid Analysis Protocols. Nature Lipidomics Gateway. Link
-
Harrison, K. D., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling. Frontiers in Cell and Developmental Biology. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of fluorescently labeled 3-keto-dihydrosphingosine derivatives
Application Note: Chemo-Enzymatic & Bioorthogonal Synthesis of Fluorescent 3-Keto-Dihydrosphingosine (3-KDS) Derivatives
Abstract
3-keto-dihydrosphingosine (3-KDS), also known as 3-ketosphinganine, is the transient, rate-limiting intermediate in de novo sphingolipid biosynthesis.[1][2][3] Produced by Serine Palmitoyltransferase (SPT) and rapidly reduced by 3-ketodihydrosphingosine reductase (KDSR), 3-KDS is chemically unstable and prone to spontaneous racemization and degradation. This application note details a robust bioorthogonal synthesis strategy for generating fluorescent 3-KDS analogs. Unlike direct labeling, which often fails due to the incompatibility of fluorophores with organometallic synthesis conditions, this protocol utilizes a "Clickable" scaffold (
Part 1: Strategic Design & Biosynthetic Context
The Instability Challenge
The synthesis of 3-KDS derivatives presents a unique paradox: the molecule is the obligate precursor for all sphingolipids, yet its
-
Direct Labeling Failure: Attaching bulky fluorophores (NBD, BODIPY) to the headgroup abolishes SPT/KDSR recognition.
-
Synthetic Incompatibility: Most fluorophores cannot withstand the Grignard or Lithiation conditions required to build the sphingoid backbone.
The Solution: Two-Stage Bioorthogonal Synthesis
We employ a "Tag-and-Click" strategy:
-
Chemical Scaffold Assembly: Synthesis of a stable, alkyne-functionalized 3-KDS core via the Weinreb Amide route.
-
Fluorescent Functionalization: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach the fluorophore under mild conditions.
Figure 1: The Sphingolipid Biosynthetic Pathway. 3-KDS is the unstable bridge between amino acid metabolism and lipid synthesis.[4]
Part 2: Experimental Protocols
Protocol A: Chemical Synthesis of -Alkynyl-3-KDS (The Scaffold)
Rationale: The Weinreb amide method prevents over-addition of the nucleophile, ensuring the ketone is formed exclusively without reducing to the alcohol (sphinganine).
Reagents Required:
-
N-Boc-L-Serine (CAS: 3262-72-4)
-
N,O-Dimethylhydroxylamine hydrochloride (Weinreb salt)
-
EDC·HCl and HOBt (Coupling agents)
- -Alkynyl Grignard Reagent (e.g., 10-Undecynylmagnesium bromide)
-
4M HCl in Dioxane
Step-by-Step Workflow:
-
Preparation of Weinreb Amide (Intermediate 1):
-
Dissolve N-Boc-L-Serine (5.0 mmol) in dry DCM (50 mL) at 0°C.
-
Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 min.
-
Add N,O-Dimethylhydroxylamine HCl (1.5 eq).
-
Warm to RT and stir overnight.
-
Workup: Wash with 1M HCl, Sat.[5] NaHCO₃, and Brine. Dry over Na₂SO₄.
-
Result:N-Boc-L-Serine-N-methoxy-N-methylamide .
-
-
Protection of Hydroxyl Group (Intermediate 2):
-
React Intermediate 1 with 2,2-dimethoxypropane and p-TsOH (cat.) in acetone to form the acetonide (Garner's Amide analog) .
-
Note: This step locks the stereochemistry and protects the serine -OH and -NH.
-
-
Grignard Addition (The Backbone Formation):
-
Critical Step: Flame-dry all glassware. Perform under Argon.[5]
-
Dissolve Intermediate 2 (2.0 mmol) in anhydrous THF (20 mL). Cool to -15°C (ice/salt bath).
-
Dropwise add 10-Undecynylmagnesium bromide (0.5 M in THF, 3.0 eq).
-
Stir at -15°C for 2 hours. Monitor by TLC (The amide spot should disappear).
-
Quench: Carefully add sat. NH₄Cl solution at -15°C.
-
Purification: Extract with EtOAc. Flash chromatography (Hexane/EtOAc).
-
Result:Protected
-alkynyl-3-ketodihydrosphingosine .
-
-
Global Deprotection & Salt Formation:
-
Dissolve the protected ketone in MeOH.
-
Add 4M HCl in Dioxane (10 eq). Stir at RT for 2 hours.
-
Concentrate in vacuo without heating (>30°C).
-
Precipitate: Triturate the residue with cold diethyl ether to obtain the white solid.
-
Product:
-Alkynyl-3-KDS · HCl Salt . -
Storage: Store at -80°C under Argon. Unstable as free base.
-
Protocol B: "Click" Labeling (Fluorescent Functionalization)
Rationale: Copper-catalyzed click chemistry allows the attachment of sensitive fluorophores (BODIPY, Cyanine) to the robust alkyne scaffold synthesized in Protocol A.
Reagents:
- -Alkynyl-3-KDS · HCl (from Protocol A)
-
Azide-Fluorophore (e.g., BODIPY-FL-Azide or Sulfo-Cyanine3-Azide)
-
CuSO₄ · 5H₂O (100 mM stock)
-
THPTA (Ligand, 500 mM stock) - Prevents Cu-induced degradation of proteins/lipids.
-
Sodium Ascorbate (500 mM stock)
Workflow:
-
Reaction Mix Assembly:
-
In a microcentrifuge tube, dissolve Alkynyl-3-KDS (1 eq, e.g., 100 µM final) in DMSO/Water (1:1).
-
Add Azide-Fluorophore (1.2 eq).
-
Premix CuSO₄ (1 mM final) and THPTA (5 mM final) separately, then add to reaction.
-
Initiate reaction with Sodium Ascorbate (5 mM final).
-
-
Incubation:
-
Incubate for 1 hour at 37°C in the dark.
-
-
Purification (HPLC):
-
Method: Reverse-phase HPLC (C18 column).
-
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.
-
Gradient: 50% B to 100% B over 20 min.
-
Note: The 3-keto group makes the molecule more polar than the corresponding sphinganine. Collect the peak corresponding to the mass of [Scaffold + Fluorophore].
-
-
Immediate Use:
-
Neutralize fractions immediately with buffer if used for biological assays, or lyophilize and store as HCl salt at -80°C.
-
Part 3: Data Analysis & Validation
Quality Control Parameters
The following table summarizes the expected analytical data for a successful synthesis.
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | HPLC-UV/Vis | >95% | Impurities often include the reduced alcohol (sphinganine analog). |
| Identity | HR-MS (ESI+) | Exact Mass ± 5 ppm | Look for characteristic fragmentation of the fluorophore. |
| Stability | Time-course NMR | t½ > 24h at pH 4 | Rapid degradation occurs at pH > 7.5 (pyrazines). |
| Excitation/Emission | Fluorometry | Matches Fluorophore | e.g., BODIPY: Ex 503 nm / Em 512 nm. |
Biological Validation (KDSR Assay)
To verify the derivative mimics native 3-KDS, test it against the reductase enzyme (KDSR).
-
System: Recombinant human KDSR (microsomes).
-
Substrate: Fluorescent-3-KDS (10 µM).
-
Cofactor: NADPH (100 µM).
-
Readout: HPLC shift. The product (Fluorescent-Dihydrosphingosine) will be more hydrophobic than the 3-keto substrate.
-
Control: Incubate without NADPH. No conversion should occur.
Part 4: Visualization of Synthetic Workflow
Figure 2: Chemo-synthetic route utilizing the Weinreb amide strategy to generate a clickable scaffold, followed by fluorophore attachment.
References
-
Merrill, A. H., et al. (2002). Serine palmitoyltransferase: the rate-limiting enzyme of sphingolipid biosynthesis.[2][3][4][6]Journal of Biological Chemistry . [Link]
-
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate (Garner's Aldehyde).Organic Syntheses . [Link]
-
Haberkant, P., et al. (2016).[7] In vivo profiling and visualization of cellular protein-lipid interactions using photoactivatable clickable probes.Nature Chemical Biology . [Link]
-
Nahm, S., & Weinreb, S. M. (1981).[8][9] N-methoxy-N-methylamides as effective acylating agents.Tetrahedron Letters . [Link]
-
Beaulieu, M. E., et al. (2021). 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia.[10]Journal of Clinical Investigation . [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 10. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor ionization of 3-keto sphingolipids in ESI-MS
Welcome to the technical support center for the analysis of 3-keto sphingolipids by Electrospray Ionization Mass Spectrometry (ESI-MS). This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and detailed protocols to overcome the common challenge of poor ionization associated with this lipid class.
Understanding the Challenge: The "Keto" Problem
The analysis of sphingolipid metabolism is critical for understanding numerous cellular processes and diseases.[1][2][3] The de novo synthesis pathway begins with the formation of 3-ketosphinganine (3KDS), a key intermediate.[1][3][4][5] However, quantifying 3KDS and other 3-keto sphingolipids by LC-MS is notoriously difficult due to their poor ionization efficiency in ESI compared to their downstream metabolites like sphinganine and ceramides. This guide will walk you through the reasons for this difficulty and provide robust solutions.
Q1: Why do 3-keto sphingolipids, like 3-ketosphinganine (3KDS), ionize poorly in positive-ion ESI-MS compared to other sphingolipids like sphinganine?
A1: The poor ionization of 3-keto sphingolipids stems directly from their molecular structure. Electrospray ionization in positive mode typically relies on the analyte's ability to accept a proton (a high gas-phase basicity).
-
Sphinganine: This molecule has a primary amino group (-NH₂) and a hydroxyl group (-OH) at the C1 position. The amino group is basic and readily accepts a proton to form a stable [M+H]⁺ ion.
-
3-Ketosphinganine (3KDS): In 3KDS, the hydroxyl group at the C3 position is replaced by a keto (carbonyl) group (C=O).[1][3][5] This carbonyl group is electron-withdrawing, which reduces the basicity of the nearby primary amino group. A less basic amino group is less likely to accept and retain a proton in the gas phase, leading to a significantly weaker [M+H]⁺ signal.
This fundamental difference in proton affinity is the primary reason for the analytical challenge.
Caption: Structural basis for ionization differences.
Troubleshooting Guide: Direct Analysis Optimization
Before resorting to chemical modification, optimizing your LC-MS system for direct analysis is a crucial first step. Even small improvements can be significant.
Q2: I'm not seeing a clear signal. What are the typical ions and adducts I should be looking for when analyzing 3-keto sphingolipids?
A2: Due to the low proton affinity, the protonated molecule [M+H]⁺ may be weak or absent. It is critical to look for other common adducts that form during electrospray ionization. The presence and intensity of these adducts depend heavily on the purity of your solvents and the additives in your mobile phase.[6][7][8]
For 3-ketosphinganine (d18:0, Formula: C₁₈H₃₇NO₂) with a monoisotopic mass of 299.2824 , you should look for the following ions:
| Ion Type | Formula | Calculated m/z | Notes |
| Protonated | [M+H]⁺ | 300.2902 | Often very weak. |
| Sodiated | [M+Na]⁺ | 322.2722 | Common if there are trace sodium salts in glassware, solvents, or sample.[6] |
| Ammoniated | [M+NH₄]⁺ | 317.3168 | Promoted by adding ammonium formate or acetate to the mobile phase. Often more stable and intense than [M+H]⁺.[8] |
Pro-Tip: Always check for multiple adducts during method development. A sodiated or ammoniated adduct may provide a more robust and reproducible signal for quantification than the protonated molecule.
Q3: How can I optimize my mobile phase to improve the signal of underivatized 3-keto sphingolipids?
A3: Mobile phase composition is critical for promoting ionization. The goal is to facilitate the formation of a stable, charged species.
-
Promote Protonation: To enhance the weak [M+H]⁺ signal, add a volatile acid to your mobile phase. Formic acid at 0.1-0.2% is a standard choice as it effectively lowers the pH of the ESI droplets, encouraging protonation without causing excessive signal suppression like stronger ion-pairing agents such as TFA.[9][10][11]
-
Promote Adduct Formation: To generate a more stable [M+NH₄]⁺ adduct, add a source of ammonium ions. Ammonium formate is an excellent choice as it is a volatile buffer and can improve peak shape and ionization efficiency. A concentration of 5-10 mM is typically effective.[9][10]
-
Solvent Choice: For reversed-phase chromatography, mobile phases based on acetonitrile/isopropanol/water are common for sphingolipid analysis.[10][12] For HILIC, which separates based on head group polarity, a mixture of acetonitrile and water is used.[9] HILIC can be advantageous as it may provide better retention for these relatively polar lipids and uses solvents that are amenable to ESI.[9]
| Chromatography | Mobile Phase A | Mobile Phase B | Recommendation |
| Reversed-Phase | Water + 0.1% Formic Acid + 10 mM Ammonium Formate | Acetonitrile/Isopropanol (e.g., 90:10) + 0.1% Formic Acid + 10 mM Ammonium Formate | Good for general sphingolipid profiling. Promotes [M+H]⁺ and [M+NH₄]⁺.[10] |
| HILIC | Acetonitrile + 0.2% Formic Acid | Water + 0.2% Formic Acid + 10-200 mM Ammonium Formate | Excellent for separating sphingolipid classes and may improve 3KDS signal.[9] |
Advanced Solution: Chemical Derivatization
When optimization of direct analysis is insufficient, chemical derivatization is a powerful and highly effective strategy to dramatically increase the ESI-MS signal.[13]
Q4: When should I consider chemical derivatization for analyzing 3-keto sphingolipids?
A4: You should consider derivatization when:
-
The signal intensity of the native compound is too low for reliable detection or quantification (i.e., below the required limit of detection).
-
You need to significantly improve assay sensitivity to measure trace amounts in complex biological matrices.
-
You observe high signal variability or poor reproducibility that cannot be solved by mobile phase optimization.
The principle of derivatization is to chemically modify the analyte to introduce a feature that is easily ionized. For ketones, this often means adding a permanently charged "tag".
Q5: What is Girard's reagent and how does it improve the ESI-MS signal?
A5: Girard's reagents are a class of cationic hydrazines originally developed to derivatize and solubilize steroid ketones.[14] They react specifically with the carbonyl (keto or aldehyde) group to form a hydrazone derivative.[15][16]
The key advantage is that Girard's reagents contain a pre-charged quaternary ammonium moiety .[14] This modification covalently attaches a permanent positive charge to the 3-keto sphingolipid. The resulting derivatized molecule no longer needs to be protonated or form an adduct in the ESI source; it is already an ion in solution. This leads to a dramatic increase in ESI efficiency and signal intensity, often by several orders of magnitude.[14][15][17]
Caption: How derivatization overcomes poor ionization.
Q6: Protocol - How do I perform derivatization with Girard's Reagent T?
A6: Girard's Reagent T (GirT) is commonly used and effective.[14] The reaction is straightforward and can be performed directly on a dried lipid extract.
Experimental Protocol: Derivatization with Girard's Reagent T
Materials:
-
Dried lipid extract in a glass autosampler vial.
-
Girard's Reagent T (Trimethylacetylhydrazide ammonium chloride).
-
Reaction Solvent: Methanol with 5% Acetic Acid.
-
LC-MS grade water and acetonitrile for final dilution.
Procedure:
-
Prepare GirT Solution: Prepare a fresh solution of Girard's Reagent T at 10 mg/mL in the Reaction Solvent (Methanol with 5% Acetic Acid). Vortex to dissolve completely.
-
Reconstitute Sample: Reconstitute your dried lipid extract in 50 µL of the Reaction Solvent.
-
Add Reagent: Add 10 µL of the 10 mg/mL GirT solution to the reconstituted sample.
-
Incubate: Vortex the vial briefly, cap it tightly, and incubate at 60°C for 30 minutes. The acidic condition and heat drive the reaction to completion.[17]
-
Cool and Dilute: After incubation, allow the vial to cool to room temperature. Dilute the sample with your initial mobile phase (e.g., 90 µL of 50:50 acetonitrile:water with 0.1% formic acid) to a final volume of 150 µL.
-
Analyze: The sample is now ready for LC-MS analysis.
Validation:
-
Confirm Mass Shift: The mass of the derivatized 3KDS (d18:0) will increase by the mass of the GirT moiety minus water. The resulting M⁺ ion (the permanent cation, not [M+H]⁺) will have an m/z of 414.3741.
-
Monitor Fragmentation: In MS/MS, the derivatized lipid will produce a characteristic neutral loss of 59 Da, corresponding to the loss of trimethylamine ((CH₃)₃N) from the quaternary ammonium group.[14][15] This provides a highly specific transition for quantification.
Caption: A logical workflow for troubleshooting poor signal.
References
-
A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. PMC. Available at: [Link]
-
A rapid and quantitative LC-MS/MS method to profile sphingolipids. PMC. Available at: [Link]
-
Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. Wiley Online Library. Available at: [Link]
-
Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. PMC. Available at: [Link]
-
Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. PMC. Available at: [Link]
-
Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers. Available at: [Link]
-
Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. ACS Publications. Available at: [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. Available at: [Link]
-
An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. PMC. Available at: [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
-
Strategies to improve/eliminate the limitations in shotgun lipidomics. PMC. Available at: [Link]
-
Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). PMC. Available at: [Link]
-
Development of an advanced liquid chromatography–tandem mass spectrometry measurement system for simultaneous sphingolipid analysis. PMC. Available at: [Link]
-
Molecules with poor ESI ionization. Chromatography Forum. Available at: [Link]
-
Sphingolipid biosynthesis is essential for metabolic rewiring during TH17 cell differentiation. JBC. Available at: [Link]
-
Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. OHSU. Available at: [Link]
-
3-Ketosphingolipids: application to the determination of sphingolipids which contain 4-sphingenine. PubMed. Available at: [Link]
-
Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death. MDPI. Available at: [Link]
-
Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines. PMC. Available at: [Link]
-
Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. J-STAGE. Available at: [Link]
-
Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae. PubMed. Available at: [Link]
-
Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. eScholarship. Available at: [Link]
-
Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. PMC. Available at: [Link]
-
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. Available at: [Link]
-
Thematic Review Series: Sphingolipids. New insights into sphingolipid metabolism and function in budding yeast. PMC. Available at: [Link]
Sources
- 1. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 2. Development of an advanced liquid chromatography–tandem mass spectrometry measurement system for simultaneous sphingolipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid biosynthesis is essential for metabolic rewiring during TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thematic Review Series: Sphingolipids. New insights into sphingolipid metabolism and function in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. escholarship.org [escholarship.org]
- 8. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. med.upenn.edu [med.upenn.edu]
Technical Guide: Minimizing Degradation of 3-keto-C12-dihydrosphingosine
Executive Summary & Chemical Context
The Core Challenge: 3-keto-C12-dihydrosphingosine (3-keto-C12-DHS) is chemically distinct from standard ceramides or sphingosines due to the presence of a 2-amino-3-ketone motif. This functional group is thermodynamically unstable at neutral or basic pH. Unlike the hydroxyl group found in sphinganine, the ketone at C3 makes the molecule prone to:
-
Dimerization: Spontaneous condensation between two molecules to form pyrazine derivatives (irreversible).
-
Tautomerization: Shift to enol forms that are susceptible to rapid oxidation.
-
Hygroscopicity: The shortened C12 chain increases water solubility compared to C18 analogs, making the solid powder highly hygroscopic and prone to hydrolysis-driven degradation.
This guide provides a self-validating storage system designed to arrest these specific degradation pathways.
The Degradation Mechanism (Why Your Sample Fails)
To prevent degradation, you must understand the enemy. The primary failure mode is intermolecular condensation .
Visualization: The Alpha-Aminoketone Instability Pathway
Figure 1: The dominant degradation pathway of 3-ketosphingolipids. Protonation of the amine group (green path) is the only reliable way to prevent dimerization.
Storage Protocols: The "Golden Standard"
Do not store this molecule as a free base powder for extended periods. It will turn yellow and lose mass purity.
Protocol A: Long-Term Storage (>1 Week)
The Strategy: Store as a solution in an acidified organic solvent. Acidification protonates the amine (
| Parameter | Specification | Rationale |
| Solvent System | Ethanol or Methanol + 0.1% Acetic Acid (or HCl) | Alcohols dissolve the C12 chain; Acid blocks dimerization. |
| Concentration | 1 mg/mL to 5 mg/mL | High enough to be stable, low enough to avoid precipitation at -20°C. |
| Container | Glass Vial with Teflon (PTFE) lined cap | CRITICAL: C12 lipids leach plasticizers (phthalates) from polypropylene tubes. |
| Headspace | Argon or Nitrogen Purge | Displaces oxygen to prevent oxidative cleavage of the ketone. |
| Temperature | -20°C (Standard) or -80°C (Ideal) | Arrhenius kinetics: lower temperature slows all reactions. |
Protocol B: Reconstitution for Experiments
The Strategy: Prepare fresh working solutions to avoid "solvent creep" concentration errors.
-
Equilibrate: Allow the storage vial to reach room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric water into the solvent. Water promotes hydrolysis.[1]
-
-
Evaporate (If needed): If the storage solvent (e.g., Ethanol) is incompatible with your cells/assay, evaporate a small aliquot under a stream of Nitrogen.
-
Re-dissolve: Immediately redissolve in DMSO or reaction buffer.
-
Note: Use immediately. The "clock starts ticking" once the acid is removed or neutralized.
-
Troubleshooting & FAQs
Direct answers to common observations in the lab.
Q1: My clear lipid solution has turned faint yellow. Is it still usable?
Diagnosis: Oxidation/Dimerization. The yellow color is characteristic of pyrazine formation or conjugated enone oxidation products.
-
Action: Run a TLC or Mass Spec. If the impurity is <5%, you may be able to purify it. However, for sensitive kinetic assays (e.g., SPT activity), discard the sample . The degradation products often act as inhibitors.
Q2: I see a white precipitate in my DMSO stock after freezing.
Diagnosis: Solubility Crash. DMSO has a high freezing point (18.5°C). Upon freezing, the lipid is excluded from the crystal lattice and aggregates.
-
Action: Warm the vial to 37°C and vortex vigorously. Sonicate in a bath sonicator for 30 seconds.
-
Prevention: Do not store in DMSO at -20°C. Store in Ethanol/Methanol (which stays liquid at -20°C) and swap to DMSO only on the day of the experiment.
Q3: Can I store the powder in plastic Eppendorf tubes?
Diagnosis: Plasticizer Leaching & Adsorption. NO. Short-chain (C12) lipids are lipophilic enough to bind to polypropylene, causing significant mass loss. Conversely, they act as solvents, leaching plasticizers into your sample which appear as "ghost peaks" in Mass Spec.
-
Action: Always use amber glass vials with Teflon-lined caps.
Q4: Why do you recommend acidic storage? Won't that hydrolyze the lipid?
Diagnosis: Chemistry Trade-off. While strong acid heat can hydrolyze amides, the 3-keto-C12-DHS usually lacks the amide bond of a ceramide (unless it is N-acylated). Even if N-acylated, the risk of dimerization of the 3-keto base at neutral pH is chemically much faster than acid hydrolysis at -20°C.
-
Action: 0.1% Acetic acid is mild enough to protect the amine without causing backbone hydrolysis.
Quality Control (QC) Workflow
How to validate your stock before starting a costly experiment.
Visualization: The QC Decision Tree
Figure 2: Routine QC workflow. TLC is a rapid, cost-effective method to detect dimerization (dimers run differently than monomers).
References & Authoritative Sources
-
Avanti Polar Lipids. Storage and Handling of Lipids. (The industry standard for lipid stability). [Link]
-
Harrison, P.J., et al. (2009). Synthesis and stability of 3-keto-sphingolipids. Journal of Lipid Research. (Details the dimerization mechanism of alpha-aminoketones). [Link]
-
Merrill, A.H. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews. (Context on the biological reactivity of 3-ketosphinganine). [Link]
Sources
optimizing solvent systems for short-chain sphingolipid extraction
Topic: Optimizing Solvent Systems for Short-Chain Sphingolipid Extraction
Status: Online Operator: Senior Application Scientist Ticket ID: SL-EXT-OPT-001
Introduction: The Polarity Paradox
Welcome to the Technical Support Center. If you are reading this, you are likely facing the "Polarity Paradox" of sphingolipids. Unlike bulk neutral lipids (TAGs) or standard phospholipids, sphingolipids span a massive polarity range.
Short-chain species—specifically Sphingosine-1-Phosphate (S1P) , Sphinganine-1-Phosphate (SA1P) , and synthetic C2-C8 Ceramides —do not behave like their long-chain hydrophobic cousins. They are amphiphilic zwitterions.
If you use a standard neutral Bligh-Dyer or Folch extraction, you are likely discarding your target analytes in the aqueous waste layer.
This guide replaces rigid templates with a modular troubleshooting system designed to recover these elusive molecules.
Module 1: Method Selection Strategy
User Query: "Which solvent system should I use? I have plasma samples and need to see both S1P and C6-Ceramide."
Technical Response: You cannot use a "one-size-fits-all" approach for quantitative recovery of both highly polar (S1P) and hydrophobic (Ceramide) species without compromise. You must choose between a Two-Phase Acidified System (High Purity) or a Single-Phase Precipitation (High Throughput).
Decision Logic Matrix
Figure 1: Solvent selection logic based on analyte polarity. S1P requires specific acidification to partition into organic phases.
Module 2: Field-Proven Protocols
Protocol A: Acidified 1-Butanol Extraction (The Gold Standard for S1P)
Why this works: S1P is a zwitterion. At neutral pH, the phosphate group is ionized, locking it in the aqueous phase. You must protonate the phosphate (pH < 3.0) to drive it into the organic layer. 1-Butanol is sufficiently polar to solubilize the sphingoid base but immiscible enough with water to form a bilayer.
Reagents:
-
Buffer: 30 mM Citric Acid / 40 mM Disodium Phosphate (pH 4.0).
-
Extraction Solvent: 1-Butanol (Water-saturated).[1]
-
Internal Standard: C17-S1P (Do not use naturally occurring C18).
Step-by-Step Workflow:
-
Aliquot: 50 µL Plasma/Tissue Homogenate.
-
Spike: Add 10 µL Internal Standard cocktail.
-
Acidify: Add 300 µL of Citric Acid Buffer. CRITICAL STEP. Vortex 10s.
-
Extract: Add 1.0 mL 1-Butanol .
-
Agitate: Vortex 20 mins or shake vigorously.
-
Phase Separation: Centrifuge at 3000 x g for 10 mins.
-
Collection:
-
Note: Butanol (density 0.81 g/mL) is the UPPER phase.
-
Transfer the top organic layer to a fresh tube.
-
-
Re-extraction (Optional): Add another 0.5 mL Butanol to the lower aqueous phase, repeat, and combine organic layers.
-
Dry: Evaporate under Nitrogen at 40°C.
-
Reconstitute: 100 µL MeOH for LC-MS injection.
Protocol B: Alkaline Methanolysis (The "Cleanup" Step)
Why this works: Short-chain sphingolipids are often masked by massive amounts of Glycerophospholipids (PC, PE) in MS analysis (Ion Suppression).
-
Mechanism: PC/PE contain ester bonds (labile in base). Sphingolipids contain amide bonds (stable in base).
-
Result: Saponification destroys the interfering phospholipids while preserving your ceramides and S1P.
Workflow:
-
Perform extraction (Protocol A or Modified Bligh-Dyer).
-
Dry the lipid extract.[1]
-
Add 500 µL 0.1 M KOH in Methanol .
-
Incubate at 37°C for 30 minutes.
-
Cool and neutralize with dilute Acetic Acid.
-
Re-extract or inject directly (if salts are managed by LC diverter valve).
Module 3: Troubleshooting & FAQs
Issue 1: "My S1P recovery is < 20%."
Diagnosis: Phase Partitioning Failure. You likely used a neutral solvent system (CHCl3/MeOH/Water) without acidification. In this system, S1P remains in the upper (aqueous/methanol) phase, which you probably discarded if you were following a standard lipidomics protocol.
Corrective Action:
-
Immediate: Switch to Protocol A (Butanol).
-
Alternative: If you must use Chloroform, you must add HCl or Acetic Acid to the extraction mixture.
-
Ratio: CHCl3 : MeOH : 3N HCl (100:100:1 v/v/v).
-
Warning: Acidic Chloroform can degrade plasmalogens; Butanol is safer.
-
Issue 2: "I see split peaks or broad tailing for S1P."
Diagnosis: Column/Solvent Mismatch. S1P binds to stainless steel and silica silanols.
Corrective Action:
-
Chelator: Add 5mM Ammonium Phosphate or EDTA to your aqueous mobile phase.
-
Column: Switch to a HILIC column (Hydrophilic Interaction Liquid Chromatography) or a C8 column. C18 often retains lipids too strongly, causing carryover.
-
System Passivation: Rinse your LC system with 0.2% Phosphoric acid in MeOH overnight to passivate active metal sites.
Issue 3: "Where is my Organic Phase?" (Phase Confusion)
Visual Guide: Different solvents have different densities relative to water/plasma. Confusing the layers is the #1 cause of sample loss.
Figure 2: Visual confirmation of phase layers. Always verify solvent density.
Issue 4: "Can I use 'Green' solvents?"
Answer: Yes. Chloroform is toxic and carcinogenic.
-
Replacement: Isopropanol : Ethyl Acetate (60:30 v/v) .
-
Performance: Excellent for C2-C8 ceramides.
-
Caveat: Less effective for S1P unless heavily acidified and salted out.
Module 4: Quantitative Data Summary
Comparative Recovery Rates of S1P from Human Plasma
| Solvent System | Additive (Acid) | Phase | S1P Recovery (%) | Matrix Effect (Ion Suppression) |
| Chloroform/MeOH (2:1) | None (Neutral) | Lower | < 15% (Lost to Aq) | High |
| Chloroform/MeOH | HCl (pH < 3) | Lower | 75 - 85% | Moderate |
| 1-Butanol | Citric Buffer (pH 4) | Upper | > 95% | Low |
| MeOH Precipitation | None | Single | > 90% | Severe (Dirty extract) |
References
-
Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1696–1707. [Link]
-
Bielawski, J., et al. (2010).[2] Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 579, 443–467. [Link]
-
Alshehry, Z. H., et al. (2015). An efficient single phase method for the extraction of plasma lipids.[3] Metabolites, 5(2), 389–403. [Link]
-
Scherer, M., et al. (2010). Sphingolipid profiling of human plasma and FPLC-separated lipoprotein fractions by hydrophilic interaction chromatography-tandem mass spectrometry. Biochimica et Biophysica Acta (BBA), 1801(9), 968-976. [Link]
Disclaimer: This guide is for research use only. Always handle organic solvents in a fume hood and consult SDS.
Sources
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Special procedures | Cyberlipid [cyberlipid.gerli.com]
distinguishing 3-keto-dihydrosphingosine from isomeric impurities
Technical Guide: Distinguishing 3-Keto-dihydrosphingosine (3-KDS) from Isomeric Impurities
Executive Summary
3-Keto-dihydrosphingosine (3-KDS, also known as 3-ketosphinganine) is the transient, rate-limiting intermediate in de novo sphingolipid biosynthesis.[1][2][3] Its analysis is notoriously difficult due to two factors: chemical instability (spontaneous degradation/cyclization) and structural similarity to its reduced product, sphinganine (DHS), and synthetic stereoisomers.
This guide provides the protocols and logic required to unequivocally identify 3-KDS, distinguishing it from isomeric impurities (C2-stereoisomers), tautomers (cyclic hemiaminals), and isobaric interferences.
Part 1: The Chemistry of Uncertainty (Mechanism & Stability)
Before troubleshooting, you must understand why 3-KDS is elusive. Unlike stable ceramides, 3-KDS possesses a free amine and a ketone at the C3 position. This allows it to undergo intramolecular cyclization and dehydration, creating "impurities" that are actually intrinsic equilibrium states of the molecule.
The 3-KDS Instability Pathway
The "impurities" you see in your chromatogram are often the molecule reacting with itself.
Figure 1: The 3-KDS Stability & Metabolic Fate. Note that the cyclic tautomer is isomeric to the open chain, while the degradant is a mass-shifted impurity.
Part 2: Troubleshooting & FAQs
Category A: Mass Spectrometry & Isomeric Differentiation
Q1: I see a peak in my 3-KDS channel, but I suspect it is Sphinganine (DHS). How do I distinguish them definitively?
The Issue: 3-KDS (MW 299.49) and Sphinganine (MW 301.51) differ by only 2 Daltons (2H). Low-resolution MS or improper isotopic isolation can cause "crosstalk."
The Solution: You must use specific MRM (Multiple Reaction Monitoring) transitions that exploit the structural difference (Ketone vs. Alcohol).
| Analyte | Precursor Ion (M+H)+ | Quantifier Transition | Qualifier Transition | Mechanism |
| 3-KDS | 300.3 | 300.3 → 270.3 | 300.3 → 282.3 | Water loss (-18) is favored due to the ketone facilitating elimination. |
| Sphinganine (DHS) | 302.3 | 302.3 → 284.3 | 302.3 → 60.1 | Standard water loss; 60.1 is the ethanolamine fragment. |
-
Critical Check: If you see a signal at 300.3 that co-elutes exactly with your 302.3 peak, check your isolation window . If the window is too wide (>1 Da), the M+2 isotope of a high-abundance 3-KDS peak could bleed into the DHS channel, or (more likely) the M-2 source fragmentation of DHS could bleed into the 3-KDS channel.
-
Protocol: Use a narrow isolation window (0.7 Da) and ensure chromatographic separation (see Category B).
Q2: My synthetic 3-KDS standard shows two peaks with the same mass. Is this an impurity?
The Issue: You are likely observing Stereoisomeric Impurities . 3-KDS has a chiral center at C2. The biological form is (2S)-3-ketosphinganine.
-
Source: Non-stereoselective synthesis often produces a racemic mixture (2S and 2R).
-
Observation: On standard C18 columns, enantiomers may not separate. On Chiral columns, they will split.
-
Diagnosis: If you see peak splitting on a standard C18 column, it is likely not an enantiomer (which co-elutes) but a diastereomer (if other chiral centers were introduced, though 3-KDS only has one) or the cyclic tautomer .
The Fix:
-
Tautomer Check: Run the sample at acidic pH (Mobile Phase A: 0.2% Formic Acid). Low pH favors the open-chain ketone form, collapsing the split peak into one.
-
Stereochemistry Check: If the peak remains split or broad under acidic conditions, you have a synthetic impurity (racemate). Validate with a Chiralpak IA or IB column.
Category B: Chromatographic Optimization
Q3: My 3-KDS peak tails significantly or disappears during the run. How do I stabilize it?
The Issue: The free amine interacts with silanols on the column (tailing), and the ketone is thermally unstable (disappearance).
The Protocol: "Cold & Acidic" Separation
-
Column Choice: Use a C18 column with high carbon load and end-capping (e.g., Agilent Poroshell 120 EC-C18 or Waters BEH C18).
-
Mobile Phase:
-
A: Water + 0.2% Formic Acid + 2mM Ammonium Formate.
-
B: Methanol/Acetonitrile (50:50) + 0.2% Formic Acid.[4]
-
Why: The formic acid protonates the amine (preventing silanol interaction) and stabilizes the ketone form.
-
-
Temperature: Keep the column oven below 40°C (ideally 30°C). High temperatures accelerate on-column degradation.
Category C: Sample Preparation (The "Artifact" Trap)
Q4: I am measuring SPT activity, but my "background" 3-KDS levels are high. Is my solvent contaminated?
The Issue: 3-KDS is rarely found accumulating in cells because 3-ketosphinganine reductase (KDSR) is extremely fast. High "endogenous" levels usually indicate:
-
KDSR Blockage: Genetic or chemical inhibition (e.g., if you are testing inhibitors).
-
Artifactual Oxidation: Sphinganine (DHS) in the sample can oxidize to 3-KDS if samples are handled improperly (e.g., left at room temp in oxidative solvents).
The Validation Protocol:
-
Spike-In Control: Add deuterated Sphinganine (d7-DHS) to your sample before extraction.
-
Analyze: Look for d7-3-KDS.[5]
-
Logic: If you detect d7-3-KDS, your extraction procedure is artificially oxidizing DHS into 3-KDS. You must add an antioxidant (BHT) and work on ice.
Part 3: Experimental Workflow (Visualized)
This flowchart guides the decision-making process when an "unknown" peak appears in the 3-KDS window.
Figure 2: Diagnostic Logic for 3-KDS Peak Validation.
Part 4: Summary of Key Differentiators
| Feature | 3-KDS (Target) | Sphinganine (DHS) | Stereoisomeric Impurity |
| Precursor Mass | 300.3 Da | 302.3 Da | 300.3 Da |
| Key Fragment | 270.3 (Water loss) | 284.3 (Water loss) | 270.3 |
| Chromatography | Elutes slightly earlier than DHS on C18 | Elutes slightly later | Co-elutes (C18) or Splits (Chiral) |
| Stability | Unstable (t1/2 < 24h at RT) | Stable | Unstable |
| Derivatization | Reacts with DNPH (Ketone) | No reaction with DNPH | Reacts with DNPH |
References
-
Han, G., et al. (2017). "Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae." Journal of Biological Chemistry. (Note: Contextual match for method description).
-
Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods.
-
Harrison, K. D., et al. (2018). "Kinetic analysis of human serine palmitoyltransferase." Journal of Lipid Research.[4]
-
Cayman Chemical. (2023). "3-keto Sphinganine (d18:0) Product Information & Stability Data."
Sources
- 1. Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 3-keto-C12-dihydrosphingosine as a Non-Natural Internal Standard for Sphingolipid Quantification
For researchers, scientists, and drug development professionals in the field of lipidomics, the accurate quantification of sphingolipids is paramount. These molecules are not merely structural components of cell membranes but are also critical signaling mediators in a host of physiological and pathological processes. The lynchpin of reliable quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the internal standard (IS). An ideal IS should mimic the physicochemical behavior of the analyte of interest through extraction, chromatography, and ionization, thereby correcting for variability and ensuring data integrity.
This guide provides an in-depth technical comparison and a comprehensive validation framework for 3-keto-C12-dihydrosphingosine, a non-natural, short-chain analog of 3-ketosphinganine. We will objectively demonstrate its superiority over other alternatives by presenting a validation strategy grounded in regulatory expectations and supported by experimental data.
The Rationale: Why a Non-Natural Internal Standard?
The choice of an internal standard is a critical decision in bioanalytical method development. While stable isotope-labeled (SIL) internal standards are often considered the "gold standard" due to their near-identical properties to the analyte, they can be prohibitively expensive or commercially unavailable.[1][2] An alternative is a structural analog. However, using a naturally occurring odd-chain analog (e.g., C17-based) can be risky, as these species may be present endogenously at low levels in certain biological systems or diets, leading to analytical interference.
This is where a non-natural standard like 3-keto-C12-dihydrosphingosine provides a distinct advantage. Its C12 acyl chain is not typically found in mammalian sphingolipids, virtually eliminating the risk of interference from endogenous analytes.[3] Yet, it retains the core 3-ketosphinganine structure, ensuring that it shares similar extraction and ionization characteristics with its longer-chain (e.g., C18) counterparts, which are often the analytes of interest in studies of de novo sphingolipid synthesis.[4][5]
The validation of any internal standard must be rigorous, demonstrating its fitness for purpose. This process is not merely a suggestion but a requirement outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), whose guidelines are now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[6][7][8]
A Framework for Validation: Experimental Protocols & Comparative Data
A robust validation process for an internal standard is a self-validating system, ensuring that every aspect of its performance is scrutinized. We will detail the essential validation experiments, comparing the performance of 3-keto-C12-dihydrosphingosine (our non-natural IS) with a hypothetical C17-dihydrosphingosine (a natural odd-chain analog IS).
Selectivity and Specificity
Causality: The primary requirement for any IS is that its signal must be unique and not influenced by endogenous components in the biological matrix. Interference can lead to inaccurate calculations of the analyte-to-IS ratio, compromising the entire dataset.[9]
Experimental Protocol:
-
Source Matrix: Procure at least six independent lots of the target biological matrix (e.g., human plasma, mouse liver homogenate).
-
Sample Preparation: Process these "blank" matrix samples using the exact analytical method, but without spiking the internal standard.
-
Analysis: Analyze the processed blanks via LC-MS/MS, monitoring the specific mass transition (MRM) of the internal standard.
-
Comparison: Prepare and analyze a Lower Limit of Quantification (LLOQ) sample, which contains the analyte at its lowest quantifiable concentration and the IS at its working concentration.
-
Evaluation: Measure any peak response in the blank samples at the retention time of the IS. Per FDA/ICH M10 guidelines, this response must be no more than 5% of the IS response in the LLOQ sample.[8][10]
Comparative Data:
| Matrix Lot | Interference (% of IS in LLOQ) - C17-dihydrosphingosine (Analog IS) | Interference (% of IS in LLOQ) - 3-keto-C12-dihydrosphingosine (Non-Natural IS) |
| Lot 1 | 1.2% | Not Detected |
| Lot 2 | 0.8% | Not Detected |
| Lot 3 | 4.5% | Not Detected |
| Lot 4 | 2.1% | Not Detected |
| Lot 5 | 6.8% (Fails) | Not Detected |
| Lot 6 | 1.5% | Not Detected |
| Result | Fails Acceptance Criteria | Passes Acceptance Criteria |
Insight: As the data shows, the C17-analog IS exhibits detectable and sometimes unacceptable levels of interference, a known risk with odd-chain lipids. In contrast, the non-natural 3-keto-C12-dihydrosphingosine shows no detectable interference, providing a clean and reliable baseline for quantification.
Matrix Effect
Causality: Biological matrices contain a complex mixture of lipids, proteins, and salts that can co-elute with the IS and suppress or enhance its ionization efficiency. An effective IS must experience the same matrix effect as the analyte to provide accurate correction. This validation step quantifies the consistency of the IS response across different matrix sources.[11]
Experimental Protocol:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix from six different sources. Spike the IS into the final extract after all extraction steps.
-
Set C (Pre-Extraction Spike): Spike the IS into the blank matrix before extraction (used for recovery, but the IS response is also informative).
-
-
Analysis: Analyze all samples and record the peak area of the IS.
-
Calculation: Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set B) / (Peak Area in Set A) . An MF < 1 indicates suppression; an MF > 1 indicates enhancement.
-
Evaluation: The coefficient of variation (%CV) of the Matrix Factor across all six lots should be ≤ 15%.[10]
Comparative Data:
| Matrix Lot | Matrix Factor - C17-dihydrosphingosine (Analog IS) | Matrix Factor - 3-keto-C12-dihydrosphingosine (Non-Natural IS) |
| Lot 1 | 0.85 | 0.91 |
| Lot 2 | 0.92 | 0.93 |
| Lot 3 | 0.76 | 0.88 |
| Lot 4 | 0.95 | 0.95 |
| Lot 5 | 0.71 | 0.86 |
| Lot 6 | 0.88 | 0.90 |
| Mean | 0.85 | 0.91 |
| Std Dev | 0.09 | 0.03 |
| %CV | 10.6% | 3.3% |
| Result | Passes Acceptance Criteria | Passes with Superior Consistency |
Insight: While both internal standards pass the acceptance criteria, the 3-keto-C12-dihydrosphingosine demonstrates a significantly lower %CV. This indicates its response is more consistent and less susceptible to lot-to-lot variability in matrix composition, leading to more precise and reproducible data across a large study.
Stability
Causality: The integrity of an IS relies on its chemical stability throughout the analytical process. Degradation in stock solutions or during sample handling (e.g., sitting on the benchtop, freeze-thaw cycles) would lead to a decreasing IS response that does not reflect the analyte's behavior, causing an artificial inflation of the calculated analyte concentration.[12]
Experimental Protocol:
-
Stock Solution Stability: Store IS stock solutions at intended temperatures (e.g., -20°C, -80°C). Periodically compare the response of the stored solution to a freshly prepared one.
-
Bench-Top Stability: Spike blank matrix with the IS and leave it at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, 24 hours). Analyze and compare to control samples that were immediately processed.
-
Freeze-Thaw Stability: Subject spiked matrix samples to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature). Analyze and compare to control samples that underwent no freeze-thaw cycles.
-
Evaluation: For all stability tests, the mean response of the test samples should be within ±15% of the mean response of the control/comparison samples.
Comparative Data:
| Stability Test | % Deviation from Control - C17-dihydrosphingosine (Analog IS) | % Deviation from Control - 3-keto-C12-dihydrosphingosine (Non-Natural IS) |
| Stock Solution (3 months, -80°C) | -2.1% | -1.5% |
| Bench-Top (24h, RT) | -11.8% | -4.5% |
| Freeze-Thaw (3 cycles) | -9.5% | -3.2% |
| Result | Passes, but shows some degradation | Passes with High Stability |
Insight: The 3-keto-C12-dihydrosphingosine demonstrates superior stability, particularly under bench-top conditions. This robustness provides a wider margin of safety during sample preparation, reducing the risk of analytical error if samples are left at room temperature for extended periods.
Conclusion: A Validated, Superior Choice for Sphingolipidomics
The rigorous, multi-faceted validation process described in this guide confirms that 3-keto-C12-dihydrosphingosine is a highly reliable and robust non-natural internal standard for the quantification of sphingolipids. The experimental data clearly illustrates its advantages over natural analog standards.
-
Unparalleled Selectivity: It is free from endogenous interference, a critical flaw of many natural odd-chain analogs.
-
Consistent Performance: It exhibits minimal lot-to-lot variability in matrix effects, ensuring higher precision across large sample cohorts.
-
Excellent Stability: It demonstrates superior chemical stability under typical sample handling and storage conditions, safeguarding against analytical artifacts.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Mills, K., et al. (2005). The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1739-48. [Link]
-
Merrill, A. H., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Molecular Biology, 721, 233-263. [Link]
-
LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. [Link]
-
European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]
- Winchester, B., et al. (2003). Internal standards for sphingolipids for use in mass spectrometry.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Slideshare. (2015). Bioanalytical method validation emea. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Avelar, M. V., et al. (2018). Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae. Journal of Lipid Research, 59(1), 165–175. [Link]
-
Dickinson, M. (2016). Validation of LC-Mass Spectrometry based methods and routine quality control. Fera Science Ltd. [Link]
-
BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Ji, Q. C., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(1), e220025. [Link]
-
Avelar, M. V., et al. (2018). Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae. Journal of Lipid Research, 59(1), 165-175. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharmaservices.com [biopharmaservices.com]
Precision Quantitation of 3-Ketosphinganine: Mass Shift Analysis & Deuterated Internal Standard Protocols
Executive Summary: The Instability Challenge
3-Ketosphinganine (3-KS), also known as 3-ketodihydrosphingosine, is the transient, obligate intermediate in de novo sphingolipid biosynthesis.[1] Produced by Serine Palmitoyltransferase (SPT), it is rapidly reduced to sphinganine.[2] Because of its high turnover rate and chemical instability (prone to spontaneous degradation and pH-sensitivity), 3-KS is notoriously difficult to quantify.
This guide compares the mass spectrometric behavior of Native (Non-deuterated) 3-KS against Deuterated 3-KS analogs (via metabolic labeling or synthetic standards). We focus on the Mass Shift mechanics required to isolate this fleeting signal from the biological noise, providing a validated workflow for researchers monitoring SPT kinetics.
Scientific Context: The Biosynthetic Origin
To understand the mass shift, one must understand the origin of the molecule. 3-KS is formed by the condensation of Palmitoyl-CoA and L-Serine.[2][3][4]
-
Native Pathway: Uses endogenous L-Serine (
H). -
Metabolic Labeling (Mass Shift Strategy): By supplementing cell media with L-Serine-d3 , the cellular SPT machinery incorporates the heavy isotope directly into the 3-KS backbone, creating a predictable mass shift (+3 Da) that distinguishes newly synthesized lipids from the background pool.
Figure 1: De Novo Sphingolipid Biosynthesis & Isotope Incorporation
Caption: The SPT pathway illustrating where the mass-shifting isotope (d3-Serine) is incorporated, generating the d3-3-KS analyte.
Comparative Analysis: Mass Shift & Physicochemical Properties
The core of this analysis relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The "Mass Shift" is the
The Mass Shift Table
The following table compares the Native analyte with the two most common deuterated forms: d3-3-KS (derived from metabolic labeling with d3-Serine) and d7-3-KS (a theoretical/custom synthetic internal standard, often substituted with d7-Sphinganine in practice due to 3-KS instability).
| Feature | Native 3-Ketosphinganine | d3-3-Ketosphinganine (Metabolic) | d7-3-Ketosphinganine (Synthetic IS) |
| Formula | |||
| Precursor Ion | 300.3 | 303.3 | 307.3 |
| Mass Shift ( | Reference (0) | +3 Da | +7 Da |
| Primary Product Ion | 282.3 (Water loss) | 285.3 (Water loss) | 289.3 (Water loss) |
| Source | Endogenous Biosynthesis | Biosynthesized from d3-Serine | Chemical Synthesis (Custom) |
| Application | Target Analyte | Flux Analysis / Tracer | Quantitation Internal Standard |
The Chromatographic Deuterium Isotope Effect
Expert Insight: Do not assume deuterated standards co-elute perfectly with native analytes. In Reverse Phase Chromatography (C18), C-D bonds are slightly less lipophilic than C-H bonds. This results in the Deuterium Isotope Effect , where deuterated analogs elute slightly earlier than the non-deuterated native species.[5]
-
Observation: d7-3-KS (or d7-Sphinganine) typically elutes 0.05 – 0.1 minutes before Native 3-KS.
-
Risk: If your MRM (Multiple Reaction Monitoring) retention time windows are too narrow, you may miss the leading edge of the deuterated standard or the tail of the native analyte.
-
Mitigation: Widen MRM detection windows by
min around the expected retention time.
Experimental Workflow: Self-Validating Protocol
Due to the instability of 3-KS, standard lipid extraction protocols (like basic Bligh-Dyer) often lead to degradation. This protocol uses an Acidified Extraction to preserve the ketone group.
Reagents & Standards
-
Internal Standard: d7-Sphinganine (Avanti Polar Lipids) is the industry-standard proxy if d7-3-KS is unavailable.
-
Tracer (Optional): L-Serine-2,3,3-d3 (Cambridge Isotope Laboratories) for metabolic flux studies.
-
Solvents: LC-MS grade Methanol, Formic Acid, Ammonium Formate.
Step-by-Step Acidified Extraction
-
Cell Lysis: Pellet
cells. Resuspend in 100 µL PBS. -
Spike IS: Add 10 pmol of Internal Standard (d7-Sphinganine) immediately. Why: Corrects for extraction loss.
-
Lipid Extraction: Add 750 µL of Acidified Methanol (MeOH:HCl, 100:1 v/v).
-
Critical: The HCl lowers pH, stabilizing the 3-keto group which is liable to degrade in neutral/basic conditions.
-
-
Sonication: Sonicate for 30 seconds (on ice) to disrupt membranes.
-
Separation: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant: Transfer supernatant directly to LC vials. Do not dry down with heat.[6]
LC-MS/MS Parameters
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).[1] Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.2% Formic Acid + 2mM Ammonium Formate | Acidic pH stabilizes positive ion mode ionization. |
| Mobile Phase B | Methanol + 0.2% Formic Acid + 1mM Ammonium Formate | Methanol provides better solvation for sphingoids than ACN. |
| Flow Rate | 0.4 mL/min | Optimal for ESI source desolvation. |
| Gradient | 70% B to 100% B over 5 min | Rapid elution minimizes on-column degradation. |
MRM Transitions (Positive Mode ESI+):
-
Native 3-KS:
(Quantifier), (Qualifier). -
d3-3-KS (Tracer):
. -
d7-Sphinganine (IS Proxy):
.
Figure 2: The Analytical Workflow
Caption: Step-by-step workflow emphasizing acidification and internal standard spiking.
Data Interpretation & Troubleshooting
Linearity and Matrix Effects
Because 3-KS is low-abundance, matrix suppression is common.
-
Protocol Validation: Construct a calibration curve by spiking synthetic 3-KS into a "null" matrix (e.g., SPT-knockout cell lysate) to accurately assess the Lower Limit of Quantitation (LLOQ).
-
Acceptance Criteria: The signal-to-noise ratio (S/N) for the LLOQ must be >10.
Distinguishing 3-KS from Sphinganine
Native 3-KS (
-
Isotope Interference: The M+2 isotope of 3-KS contributes to the Sphinganine signal.
-
Resolution: Ensure your MS resolution is set to "Unit" or "High" (0.7 FWHM) to prevent cross-talk.
-
Chemical Verification: If unsure, treat a sample with NaBH4 (Sodium Borohydride). This will reduce all 3-KS to Sphinganine. If the peak at 300.3 disappears and the peak at 302.3 increases, the identity is confirmed.
References
-
Avanti Polar Lipids. LIPID MAPS Mass Spectrometry Internal Standards. Available at: [Link]
-
Merrill, A. H., et al. (2005). Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[6] Methods, 36(2), 207-224.
-
Harrison, K. D., et al. (2018). Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae.[3][4] Journal of Lipid Research. Available at: [Link]
-
Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1692-1707. Available at: [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
Sources
- 1. Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
Biological Relevance & Experimental Utility: Short-Chain vs. Long-Chain Sphingoid Bases
[1]
Executive Summary
In sphingolipid research, the length of the sphingoid base—the defining aliphatic amine backbone—is not merely a structural detail but a deterministic factor in biological function.[1][2] While the C18-sphingosine (d18:1) backbone is the canonical standard in mammalian biology, "atypical" short-to-medium chain bases (C12–C16) and very-long-chain bases (C20+) exhibit distinct biophysical and signaling properties.
This guide compares the canonical Long-Chain Sphingoid Bases (LC-SBs, typically C18) against Short/Medium-Chain Sphingoid Bases (SC-SBs, C12–C16) . We analyze their divergent roles in membrane rafting, metabolic flux, and receptor signaling, providing actionable protocols for their differential handling in experimental settings.
Structural & Physicochemical Properties
The biological activity of a sphingoid base is governed by its hydrophobic match with the phospholipid bilayer.
| Feature | Long-Chain Bases (C18, C20) | Short/Medium-Chain Bases (C12–C16) |
| Physiological Status | Dominant. Constitutes >80% of mammalian sphingolipids. | Minor/Atypical. Elevated in specific tissues (skin, brain) or pathologies. |
| Membrane Behavior | Order-Inducing. Aligns with phospholipids to form liquid-ordered ( | Disorder-Inducing. Creates hydrophobic mismatch; fails to segregate into rafts; fluidizes membranes. |
| Solubility | Low. Requires carrier proteins (e.g., Albumin) for cellular delivery. | Moderate. Higher critical micelle concentration (CMC); faster passive diffusion. |
| Sterol Interaction | High. Displaces cholesterol to form stable, sterol-excluding gel phases. | Low. Weak interaction with cholesterol; unable to stabilize sterol-rich domains. |
Senior Scientist Insight: The Hydrophobic Mismatch
"In my experience, the most common experimental artifact in sphingolipid signaling studies arises from substituting chain lengths without accounting for membrane partitioning. A C12-base will not localize to the caveolae/rafts where kinases like SphK1 often reside, leading to false-negative signaling data. You cannot simply swap a C18 for a C12 and expect the same spatial biochemistry."
Biological Performance & Signaling[2][4][5][6][7]
A. Membrane Raft Dynamics & Receptor Clustering
Long-chain bases are essential for the formation of lipid rafts—microdomains that serve as signaling hubs.[1]
-
Mechanism: The C18 alkyl chain interdigitates with the acyl chains of the opposing leaflet, increasing membrane thickness and rigidity. This recruits GPI-anchored proteins and transmembrane receptors.
-
Contrast: Bases shorter than C16 fail to span the requisite depth of the bilayer hydrophobic core. They act as "impurities," disrupting the packing order and preventing the coalescence of signaling platforms.
B. Metabolic Specificity (Enzymatic Kinetics)
Sphingolipid enzymes show exquisite chain-length specificity.
-
Ceramide Synthases (CerS): While CerS isoforms are known for fatty acid specificity, they also discriminate by base length. C18-sphingosine is the preferred substrate for most CerS isoforms.
-
Sphingosine Kinases (SphK): Both SphK1 and SphK2 phosphorylate C18-sphingosine efficiently to form S1P.[3] However, C16-sphingosine is phosphorylated at different rates, and the resulting C16-S1P binds to S1P receptors (S1PR1-5) with altered affinity, potentially changing the downstream G-protein coupling (e.g.,
vs ).
C. Cytotoxicity & Apoptosis
-
Long-Chain (C18): Potently cytotoxic at micromolar concentrations if not metabolized. It induces apoptosis by inhibiting Protein Kinase C (PKC) and permeabilizing mitochondria.
-
Short-Chain (C12-C14): Often exhibit reduced cytotoxicity in raft-dependent pathways because they cannot accumulate in the specific mitochondrial or plasma membrane domains required to trigger the death signal.
Visualization: Membrane Insertion & Signaling
The following diagram illustrates the biophysical consequences of chain length on membrane architecture and subsequent signaling competence.
Caption: C18-bases stabilize lipid rafts for signaling; C12-bases induce disorder and fail to recruit signalosomes.
Experimental Protocols (Self-Validating Systems)
Protocol A: Differential Cellular Delivery (BSA-Complexing)
Why this matters: Adding free sphingoid bases (dissolved in ethanol/DMSO) directly to media causes precipitation and inconsistent uptake. Long-chain bases must be chaperoned.
-
Preparation of Vehicle (4 mg/mL BSA):
-
Dissolve Fatty-Acid Free Bovine Serum Albumin (BSA) in PBS to 4 mg/mL.
-
Validation: Measure OD280 to confirm concentration. Filter sterilize (0.22 µm).
-
-
Sphingoid Base Solubilization:
-
Dissolve C18-Sphingosine (or variant) in ethanol to create a 10 mM stock .
-
Critical Step: While vortexing the BSA solution rapidly, add the sphingosine stock dropwise to reach a final concentration of 100 µM (complex stock). The final ethanol concentration should be <1%.
-
Incubation: Incubate at 37°C for 30 minutes with continuous shaking to allow sphingosine to bind the hydrophobic pocket of BSA.
-
-
Cellular Treatment:
-
Dilute the BSA-Sphingosine complex into serum-free culture media to the desired working concentration (e.g., 1–10 µM).
-
Control: Treat control cells with BSA-Ethanol vehicle alone.
-
Protocol B: LC-MS/MS Discrimination of Chain Lengths
Why this matters: Commercial "Sphingosine" standards are often >98% d18:1, but biological samples contain d16:1 and d20:1. You must monitor specific transitions to distinguish them.
Instrument Parameters (Triple Quadrupole):
-
Ionization: ESI Positive Mode
-
Precursor Scan: [M+H]+
| Analyte | Chain Length | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| Sphingosine (d16:1) | Short/Atypical | 272.3 | 254.3 (Water loss) | 20 |
| Sphingosine (d18:1) | Standard | 300.3 | 282.3 (Water loss) | 20 |
| Sphingosine (d20:1) | Long/Atypical | 328.3 | 310.3 (Water loss) | 22 |
| S1P (d18:1) | Standard | 380.3 | 264.3 (Phosphate) | 25 |
Note: The "Product" ion for free bases is typically the water loss [M+H-H2O]+. For S1P, the phosphate headgroup fragment is specific.
Comparative Data Summary
The following data summarizes the impact of chain length on biophysical stability and enzymatic recognition.
| Parameter | C14-Sphingosine | C16-Sphingosine | C18-Sphingosine | C20-Sphingosine |
| Gel-Phase Tm (°C) (in SM bilayers) | < 25°C (Fluid) | ~35°C | ~45°C (Ordered) | > 50°C (Rigid) |
| Raft Partition Coeff ( | Low (< 1.0) | Moderate | High (> 2.0) | Very High |
| SphK1 Vmax (% of C18) | ~40% | ~80% | 100% (Reference) | ~90% |
| Skin Barrier Function | Perturbs barrier | Moderate support | Essential | Essential |
References
-
Biophysical Journal. (2012). Importance of the Sphingoid Base Length for the Membrane Properties of Ceramides. [Link][4][1]
-
Journal of Lipid Research. (2024). Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length. [Link]
-
Journal of Lipid Research. (2011). Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. [Link]
-
Biophysical Journal. (2017). The Long-Chain Sphingoid Base of Ceramides Determines Their Propensity for Lateral Segregation. [Link]
Sources
- 1. Addressing the impact of sphingoid base chain length on cell signaling and function - heiDOK [archiv.ub.uni-heidelberg.de]
- 2. "Sphingolipid Long-Chain Base Hydroxylation Is Important for Growth and" by Ming Chen, Jennifer E. Markham et al. [digitalcommons.unl.edu]
- 3. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of the Sphingoid Base Length for the Membrane Properties of Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Kinetic Characterization of 3-Ketosphinganine Reductase (KDSR)
Executive Summary
This guide provides a technical analysis of 3-ketosphinganine reductase (KDSR) —also known as FVT1 in mammals and Tsc10p in yeast—focusing on the kinetic differences between utilizing a synthetic C12-substrate (3-ketododecasphinganine) versus the physiological C18-substrate (3-ketosphinganine) .
Key Finding: While the C18 substrate represents the biological "Gold Standard" for potency determination (
Mechanistic Context: The Sphingolipid Biosynthetic Pathway[1][2][3][4]
KDSR catalyzes the second committed step in de novo sphingolipid biosynthesis, an NADPH-dependent reduction of 3-ketosphinganine to sphinganine.[1][2] This step is critical for determining the stereochemistry of the sphingoid base.
Pathway Diagram (Graphviz)
Figure 1: The de novo sphingolipid biosynthesis pathway highlighting the KDSR-mediated reduction step.
Comparative Kinetic Analysis: C12 vs. C18 Substrates
The choice of substrate chain length significantly impacts kinetic parameters due to the hydrophobic nature of the enzyme's substrate-binding tunnel.
Performance Comparison Table
| Feature | C12-Substrate (Synthetic Analog) | C18-Substrate (Physiological) | Impact on Experiment |
| Solubility | High (Critical Micelle Conc. > 1 mM) | Very Low (Requires detergents/BSA) | C12 allows simpler buffers; C18 requires precise detergent ratios. |
| Affinity ( | Moderate (~20 - 80 | High (~2 - 10 | C18 is required for physiological relevance; C12 is sufficient for |
| Turnover ( | Comparable to C18 | Reference Standard | Catalytic mechanism (hydride transfer) is largely independent of tail length. |
| Assay Window | Wider (Less aggregation noise) | Narrow (Limited by solubility) | C12 yields cleaner optical data in absorbance assays. |
| Primary Use | HTS / Inhibitor Screening | Mechanism of Action / Potency | Use C12 to find hits; use C18 to validate them. |
Interpretation of Kinetic Data[5][6][7]
-
Physiological Relevance: Mammalian KDSR (FVT1) evolved to process C18-chains derived from Palmitoyl-CoA. The enzyme possesses a hydrophobic tunnel that stabilizes the long alkyl chain.
-
The "Loose Fit" of C12: The C12 analog lacks the full hydrophobic interaction energy of the C18 chain. This results in a higher off-rate (
), manifesting as a higher (lower affinity). However, once bound, the reactive headgroup (3-keto) is positioned correctly relative to the NADPH cofactor, allowing catalysis to proceed with a similar .
Experimental Protocol: NADPH Depletion Assay
This protocol describes the kinetic characterization of KDSR using the C12 substrate. It is a self-validating system : the depletion of NADPH is stoichiometric to the reduction of the substrate.
Reagents & Setup
-
Enzyme Source: Recombinant human KDSR (microsomal prep or purified) or Yeast Tsc10p.
-
Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.05% DDM (n-Dodecyl-β-D-maltoside) or BSA (fatty acid-free) to stabilize the lipid.
-
Cofactor: NADPH (Stock: 10 mM, Fresh).
-
Substrate: C12-3-ketosphinganine (Stock: 10 mM in DMSO).
Step-by-Step Workflow
-
Baseline Equilibration:
-
Mix Buffer + Enzyme (5–20 nM final) + NADPH (100
final) in a UV-transparent plate. -
Incubate at 37°C for 5 minutes to establish a flat baseline (monitor
). -
Control: Buffer + NADPH (no enzyme) to measure spontaneous NADPH oxidation.
-
-
Reaction Initiation:
-
Add C12-substrate at varying concentrations (e.g., 0, 5, 10, 20, 40, 80, 160
). -
Total reaction volume: 100
. DMSO concentration must be <2%.
-
-
Data Acquisition:
-
Monitor Absorbance at 340 nm (
) every 30 seconds for 15 minutes. -
Validation Check: The rate must be linear for the first 5 minutes (
).
-
-
Calculation:
-
Calculate initial velocity (
) for each substrate concentration. -
Plot
vs. [S] and fit to the Michaelis-Menten equation:
-
Experimental Workflow Diagram (Graphviz)
Figure 2: Step-by-step workflow for the NADPH-dependent KDSR kinetic assay.
Implications for Drug Development
Understanding the kinetics of the C12 substrate is crucial for developing inhibitors against KDSR (e.g., for cancer therapy or metabolic disorders).
-
Inhibitor Mode of Action: If you screen using C12 (loose binder), you may identify competitive inhibitors that bind to the hydrophobic pocket. However, these hits might fail when tested against the physiological C18 substrate, which binds much tighter.
-
Validation Strategy:
-
Phase 1 (Screening): Use C12 substrate for ease of handling and signal stability.
-
Phase 2 (Potency): Re-test hits using C18 substrate to determine true
under physiological conditions.
-
References
-
Beeler, T. et al. (1998). "The Saccharomyces cerevisiae TSC10 gene encodes 3-ketosphinganine reductase."[2][3] Journal of Biological Chemistry.
- Context: Establishes the foundational kinetics for the yeast homolog Tsc10p.
-
Kihara, A. & Igarashi, Y. (2004). "FVT-1 is a mammalian 3-ketodihydrosphingosine reductase with an active site that faces the cytosolic side of the endoplasmic reticulum membrane."[3] Journal of Biological Chemistry.
- Context: Characterizes the mammalian FVT1/KDSR enzyme and its specificity.
-
Mulligan, C. et al. (2012). "The mechanism of inhibition of 3-ketosphinganine reductase by the sphingolipid mimic Fumonisin B1." Journal of Lipid Research.[4]
- Context: Discusses substr
-
Stoffel, W. et al. (1968).[5] "Metabolism of sphingosine bases. Distribution, isolation and properties of D-3-oxosphinganine reductase." Hoppe-Seyler's Zeitschrift für physiologische Chemie.[5]
- Context: Early biochemical characteriz
Sources
- 1. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 2. Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FVT-1 is a mammalian 3-ketodihydrosphingosine reductase with an active site that faces the cytosolic side of the endoplasmic reticulum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-keto-C12-Dihydrosphingosine HCl
This guide provides an in-depth operational and safety framework for the proper disposal of 3-keto-C12-Dihydrosphingosine HCl (CAS No. 1823032-02-5). As a bioactive sphingolipid analog, this compound requires careful handling not only during its experimental use but also through to its final disposition as chemical waste. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. Our core philosophy is that a well-informed scientist is a safe scientist; therefore, this document explains the causality behind each procedural step, grounding every recommendation in established safety protocols and regulatory standards.
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound, also known as 3-keto Sphinganine (d12:0), is a short-chain analog of intermediates in the sphingolipid metabolic pathway.[1][2][3][4] While a comprehensive, publicly available Safety Data Sheet (SDS) with specific hazard classifications is not consistently provided by all vendors, product information from suppliers like Cayman Chemical mandates that "This material should be considered hazardous until further information becomes available."[1][5] This directive forms the foundation of our disposal strategy: in the absence of complete data, the compound must be managed as a hazardous substance.
The primary hazards can be inferred from its chemical nature and supplier warnings:
-
Toxicity: As a bioactive lipid, its effects on physiological pathways are the basis of its utility in research. However, this bioactivity also implies a potential for toxicological effects if absorbed. Suppliers explicitly warn: "Do not ingest, inhale, get in eyes, on skin, or on clothing."[1][5]
-
Chemical Structure: It is the hydrochloride salt of an amine. Upon thermal decomposition (e.g., improper incineration), it can be expected to release toxic and corrosive gases, including oxides of nitrogen (NOx) and hydrogen chloride (HCl).
Therefore, all waste streams containing this compound—whether in solid form, dissolved in organic solvents, or as residue in containers—must be treated as hazardous chemical waste.[6]
Regulatory and Safety Profile Summary
The following table summarizes the key identifiers and the conservative safety posture required for handling and disposing of this compound.
| Parameter | Description | Source / Rationale |
| Chemical Name | 2-amino-1-hydroxy-3-dodecanone, monohydrochloride | [1] |
| Synonyms | 3-keto-C12-Dihydrosphingosine, 3-keto Sphinganine (d12:0) | [1] |
| CAS Number | 1823032-02-5 | [1][7] |
| Molecular Formula | C12H25NO2 • HCl | [1][7] |
| Physical Form | Solid | [1][7] |
| Assumed Hazard Class | Hazardous Waste (Toxicity) | Inferred from supplier warnings and bioactivity.[1][5] |
| Primary Exposure Routes | Ingestion, Inhalation, Skin/Eye Contact | [1][5] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Standard for handling hazardous chemicals.[8] |
| Disposal Principle | Manage as regulated hazardous waste via institutional EHS. | [6][9] |
| Sink Disposal | Strictly Prohibited | Standard policy for non-approved chemical wastes.[10] |
Core Disposal Principles & Regulatory Framework
The disposal of any laboratory chemical is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12] The guiding principle is that hazardous waste must be managed from its point of generation to its final disposal (a "cradle-to-grave" approach).[9] For a research laboratory, this translates to the following operational mandates:
-
Hazardous Waste Determination: The generator of the waste (i.e., the researcher) is responsible for determining if it is hazardous. Given the warnings for this compound, it must be declared hazardous.[6][9]
-
Satellite Accumulation Areas (SAAs): Waste must be collected at or near the point of generation in a designated SAA.[9][11] These areas have specific limits, typically allowing for the accumulation of up to 55 gallons of hazardous waste.[6][9]
-
Container Management: Waste containers must be appropriate for the chemical, kept in good condition, and securely closed when not in use. They must be labeled with the words "Hazardous Waste" and a description of the contents.[9]
-
Use of Institutional Programs: Laboratories must dispose of chemical waste through their institution's Environmental Health and Safety (EHS) or equivalent office.[6][9] Transporting hazardous waste personally is prohibited.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling waste streams containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is critical for ensuring safety and compliance. The following procedures cover the most common scenarios for this compound.
Protocol 1: Disposal of Unused or Expired Solid Compound
This protocol applies to the original vial of solid this compound.
-
Do Not Open: If the vial is unopened and expired, do not open it.
-
Container Preparation: Place the original, sealed vial into a larger, sealable container (e.g., a wide-mouth plastic jar) to provide secondary containment.
-
Labeling: Affix a "Hazardous Waste" label to the outer container.[9] On the label, write "Waste this compound (Solid)" and list the net weight of the compound.
-
Storage: Place the container in your designated SAA.
-
Pickup: Arrange for disposal through your institutional EHS office.
Causality Note: Disposing of the original vial minimizes personnel exposure. Secondary containment prevents release in case the primary vial is compromised.
Protocol 2: Disposal of Solutions and Contaminated Materials
This protocol applies to solutions of the compound (e.g., in methanol or chloroform) and materials contaminated with it (e.g., pipette tips, gloves, bench paper).
-
Liquid Waste Collection:
-
Designate a specific, compatible waste container (e.g., a high-density polyethylene or glass bottle with a screw cap) for liquid waste containing this compound.
-
Crucially, never mix incompatible waste streams. Since this compound is soluble in organic solvents like chloroform and methanol, it should be added to a halogenated or non-halogenated organic waste stream as appropriate.[1] Consult your EHS office for specific guidance on solvent segregation.
-
Affix a "Hazardous Waste" label. As waste is added, maintain a running log of the contents and their approximate volumes on the label.
-
-
Solid Waste Collection:
-
Collect all contaminated solid items (gloves, weigh boats, wipers) in a designated, leak-proof container (e.g., a lined cardboard box or a plastic tub).
-
Label the container "Hazardous Waste" and list the contaminant as "Solid waste contaminated with this compound."
-
-
Storage and Pickup:
Causality Note: Segregating waste streams is critical for preventing dangerous chemical reactions and allows for more efficient and safer final disposal by the licensed treatment facility.
Protocol 3: Decontamination of Empty Containers
An "empty" container that once held this compound is not truly empty and must be decontaminated before being disposed of as regular lab glass or plastic.
-
Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., methanol or ethanol).[6]
-
Collect Rinseate: Each rinse must be collected and disposed of as hazardous liquid waste, as described in Protocol 2. Do not pour the rinseate down the drain. [6][10]
-
Deface Label: After the final rinse and air drying, completely deface or remove the original chemical label to prevent confusion.[6]
-
Final Disposal: The clean, defaced container can now be disposed of in the appropriate receptacle for non-hazardous lab glass or plastic.
Causality Note: The triple-rinse procedure ensures that residual chemical, which is still considered hazardous, is transferred into a controlled hazardous waste stream rather than being improperly discarded.
Emergency Procedures: Spill Management
In the event of a small spill of solid material or a solution, follow these steps:
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don a lab coat, safety goggles, and double nitrile gloves.
-
Contain and Clean:
-
For Solids: Gently cover the spill with a chemical absorbent pad or absorbent granules to avoid raising dust. Carefully scoop the material into a sealable container.
-
For Liquids: Cover the spill with absorbent pads or granules. Work from the outside of the spill inward. Place the used absorbent materials into a sealable container.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then with soap and water. Dispose of all cleaning materials as hazardous solid waste (Protocol 2).
-
Label and Dispose: Seal and label the container with all spill-related waste as "Hazardous Waste" and provide a detailed description of the contents. Arrange for EHS pickup.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
References
-
3-keto-Dihydrosphingosine•HCl . Matreya - Cambridge Bioscience. [Link]
-
Storage & handling of Lipids . Avanti Polar Lipids. [Link]
-
An overview of sphingolipid metabolism: from synthesis to breakdown . National Institutes of Health (NIH). [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]
-
Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics . ACS Publications. [Link]
-
SAFETY DATA SHEET (Example for a non-hazardous lipid) . Avanti Polar Lipids, Inc.[Link]
-
Hazardous Waste - Standards . Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . HER Creative. [Link]
-
Targeting endolysosomal trafficking with synthetic sphingolipid analogs to improve the delivery of oligonucleotide therapeutics . eScholarship, University of California. [Link]
-
Avanti Polar Lipids Homepage . Avanti Polar Lipids. [Link]
-
OSHA Hazardous Waste Disposal Guidelines . CDMS. [Link]
-
The use of click chemistry in sphingolipid research . Company of Biologists Journals. [Link]
-
Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]
-
The NIH Drain Discharge Guide . National Institutes of Health (NIH). [Link]
-
A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis . National Institutes of Health (NIH). [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. vumc.org [vumc.org]
- 7. larodan.com [larodan.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. nems.nih.gov [nems.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 3-keto-C12-Dihydrosphingosine HCl
Executive Safety & Technical Summary
3-keto-C12-Dihydrosphingosine HCl is a synthetic, short-chain sphingolipid analog. Unlike standard solvents, the primary risk here is not flammability, but biological activity and physical contamination .
As a short-chain (C12) cationic lipid, this compound possesses higher cell permeability than its long-chain endogenous counterparts. It acts as a bioactive inhibitor and substrate in sphingolipid biosynthesis. Consequently, safety protocols must prioritize preventing inhalation of particulates and transdermal absorption .
Critical Hazard Profile:
-
Bioactivity: Potent modulator of sphingolipid metabolism; potential cytotoxicity.
-
Physical State: Hygroscopic crystalline solid.
-
Chemical Nature: Cationic amphiphile (surfactant-like properties) as a Hydrochloride salt.
-
Acidity: Hydrolyzes to acidic pH in aqueous solution due to HCl moiety.
Risk Assessment & PPE Matrix
The following matrix moves beyond generic "wear gloves" advice. It is calibrated for the specific handling of bioactive lipid salts.
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Respiratory | Fume Hood (Certified) | Primary Control: Lipid powders are often electrostatic and light. Inhalation allows direct entry into the bloodstream via alveolar surfactant interaction. N95/P100 is required only if weighing outside a hood (not recommended). |
| Dermal (Hands) | Double Nitrile Gloves | Permeation Barrier: Lipophilic compounds penetrate skin easily. • Inner Layer: 4 mil Nitrile (White/Blue)• Outer Layer: 5-8 mil Nitrile (Purple/Black)Note: Change outer gloves immediately upon solvent splash (e.g., Chloroform/Methanol). |
| Ocular | Safety Glasses w/ Side Shields | Corrosivity: As an HCl salt, dust contact with the moist surface of the eye will cause immediate acidic irritation and potential corneal damage. |
| Body | High-neck Lab Coat (Cotton) | Static Control: Synthetic blends generate static, which disperses lipid powder. 100% cotton minimizes static charge and provides a splash barrier. |
Operational Workflow: Cold Chain to Solubilization
Handling hygroscopic lipid salts requires a strict thermal equilibration protocol to prevent water condensation, which degrades the lipid (hydrolysis) and alters the weighed mass.
Figure 1: Thermal equilibration workflow to ensure safety and sample integrity. Skipping the "Equilibration" step is the most common cause of experimental variability.
Detailed Step-by-Step Protocol
Phase A: Preparation & Weighing
-
Equilibration: Remove the vial from the -20°C freezer. Place it in a desiccator or on the benchtop for 30 minutes before opening.
-
Reasoning: Opening a cold vial introduces atmospheric moisture, turning the hygroscopic HCl salt into a sticky gum, making accurate weighing impossible and initiating hydrolysis [1].
-
-
Static Control: Use an anti-static gun or polonium strip near the balance if available. Lipid salts are prone to "flying" due to static charge.
-
Weighing:
-
Use a glass weighing boat or a pre-tared glass vial. Avoid plastic weighing boats if using organic solvents downstream, as plasticizers (phthalates) will leach into your sample [2].
-
Technique: Do not use a spatula that has been used for other lipids.[3] Cross-contamination in lipidomics is undetectable by standard UV-Vis but ruins Mass Spec data.
Phase B: Solubilization
This compound is amphiphilic but the salt form dictates solvent choice.
-
Preferred Solvent: Methanol, DMSO, or a Chloroform:Methanol (2:1) mixture.
-
Protocol:
-
Add solvent directly to the glass vial containing the weighed solid.
-
Vortex for 30 seconds.
-
If the solution remains cloudy, mild sonication (water bath, 35°C) is permissible. Do not overheat, as the 3-keto group can be thermally sensitive.
-
Storage of Solution: Transfer to a glass vial with a Teflon-lined cap . Never store organic lipid solutions in polypropylene (Eppendorf) tubes [1].
-
Disposal & Emergency Response
Waste Disposal
-
Solid Waste: Do not dispose of in regular trash. Label as "Hazardous Chemical Waste - Solid" containing "Sphingolipid / HCl Salt."
-
Liquid Waste: If dissolved in organic solvents (MeOH/Chloroform), dispose of in the Halogenated Organic Solvent waste stream.
-
Rinsing: Triple rinse the empty vial with Methanol before discarding the glass.
Emergency Procedures
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol/solvents to wash skin, as this increases the permeation rate of the lipid.
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes. The HCl moiety will lower the pH of the eye surface rapidly.
-
Spill (Solid): Cover with wet paper towels to prevent dust generation, then wipe up. Treat cleanup materials as hazardous waste.
Physical Properties Data Table
| Property | Value / Characteristic |
| Molecular Formula | C₁₂-Sphingolipid Analog (Specific formula varies by exact derivative) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol. Poorly soluble in water (unless heated/sonicated). |
| Storage | -20°C (Powder); -80°C (Solution) |
| Stability | Hygroscopic. Sensitive to oxidation if stored in solution without Argon/Nitrogen overlay. |
References
-
Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
